5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
描述
Structure
3D Structure
属性
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHRVBBQISBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270095 | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-78-4 | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-90441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-90441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, a key intermediate in the development of thiazolidinedione (TZD)-based therapeutics. This document details established experimental protocols, presents collated quantitative data, and visualizes the synthetic pathway and relevant biological signaling cascades.
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a class of drugs known as thiazolidinediones, or "glitazones".[1] These drugs, such as Pioglitazone, are potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a central role in regulating glucose metabolism and insulin sensitivity.[1] Consequently, the efficient synthesis of this compound is of significant interest to the pharmaceutical industry for the development of treatments for type 2 diabetes and other metabolic disorders.
The synthesis of this intermediate is typically achieved through a two-step process: a Knoevenagel condensation reaction followed by a reduction of the resulting intermediate. This guide will explore the methodologies for these steps in detail.
Synthetic Pathway Overview
The synthesis of this compound commences with the Knoevenagel condensation of 4-hydroxybenzaldehyde and thiazolidine-2,4-dione to yield the intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. This intermediate is subsequently reduced to afford the final product.
Experimental Protocols
Step 1: Knoevenagel Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione
This step involves the base-catalyzed reaction between an aldehyde and an active methylene compound. Various catalysts and solvent systems have been reported, with some offering "green" alternatives to traditional methods.
Protocol 1: Conventional Method using Piperidine and Benzoic Acid
This protocol is adapted from a patented synthesis route.[2]
-
Reagents:
-
4-Hydroxybenzaldehyde: 20 g
-
Thiazolidine-2,4-dione: 23 g
-
Toluene: 400 mL
-
Piperidine: 4.46 mL
-
Benzoic Acid: 5 g
-
Methanol: 50 mL
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde and thiazolidine-2,4-dione to toluene and stir at room temperature.
-
Add piperidine and benzoic acid to the mixture.
-
Once the solids have dissolved, heat the mixture to reflux and stir for 5 hours.
-
Cool the mixture slowly to room temperature.
-
Add methanol and stir for an additional 30 minutes.
-
Wash the resulting solid with methanol, filter, and dry at 60°C to obtain bright yellow 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.[2]
-
Protocol 2: Green Synthesis using a Grinding Method
This solvent-free method offers an environmentally friendly alternative.
-
Reagents:
-
4-Hydroxybenzaldehyde
-
Thiazolidine-2,4-dione
-
Anhydrous Ammonium Acetate
-
-
Procedure:
-
In a mortar, combine equimolar amounts of 4-hydroxybenzaldehyde, thiazolidine-2,4-dione, and a catalytic amount of anhydrous ammonium acetate.
-
Grind the mixture with a pestle at room temperature for 2-3 minutes until it turns into a liquid.
-
Continue grinding for an additional 6-10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solidified product can be collected.
-
Step 2: Reduction of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
The exocyclic double bond of the intermediate is reduced in this step to yield the final product.
Protocol 3: Reduction using Sodium Borohydride and Cobalt Chloride
This method, also from a patented process, utilizes a metal-catalyzed reduction.[2]
-
Reagents:
-
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: 30 g
-
Cobalt Chloride Hexahydrate (CoCl₂·6H₂O): 0.61 g
-
Dimethylglyoxime: 2.98 g
-
Purified Water: 600 mL
-
10% Sodium Hydroxide solution
-
Sodium Borohydride (NaBH₄): 51.3 g
-
1 N Sodium Hydroxide solution: 1 mL
-
-
Procedure:
-
In a reaction vessel, dissolve cobalt chloride hexahydrate and dimethylglyoxime in purified water with stirring.
-
Add 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione to the mixture.
-
Adjust the pH of the mixture to 10.5 by adding a 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 30 minutes, then cool to 0°C.
-
Separately, prepare a solution of sodium borohydride in 200 mL of purified water and 1 mL of 1 N NaOH.
-
Slowly add the sodium borohydride solution dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Terminate the reaction by neutralizing the pH.
-
The product will precipitate out of the solution and can be collected by filtration.
-
Quantitative Data
The following tables summarize the quantitative data for the intermediate and final product, collated from various sources.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference(s) |
| 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | C₁₀H₇NO₃S | 221.23 | >300 | 96 (Grinding) | [3][4] |
| This compound | C₁₀H₉NO₃S | 223.25 | 157 | 85.5 (from patent) | [2] |
| 155-159 | [5] | ||||
| 145-147 | [6] |
Table 2: Spectroscopic Data for 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.43 (s, 1H, NH), 10.30 (s, 1H, OH), 7.69 (s, 1H, CH), 7.45 (d, J = 8.58 Hz, 2H, arom.), 6.91 (d, J = 8.64 Hz, 2H, arom.) | [7][8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.05, 167.52, 159.84, 132.35, 132.24, 123.90, 118.97, 116.28 | [7][8] |
| IR (KBr, cm⁻¹) | 3213 (NH), 1684 (C=O) | [3] |
| Mass Spec. (m/z) | 220.11 (M-) | [7][8] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 11.99 (s, 1H, NH), 9.34 (s, 1H, OH), 7.02 (d, 2H), 6.70 (d, 2H), 4.82 (dd, 1H, CH), 3.24-3.02 (m, 2H, CH₂) | [2] |
| GCMS (m/z) | 223 (M+), 107 (100%) | [2] |
Biological Context: PPARγ Signaling Pathway
The therapeutic value of this compound lies in its role as a precursor to PPARγ agonists. The following diagram illustrates the general mechanism of action for these agonists.
Upon entering the cell, a TZD agonist binds to and activates PPARγ. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 154052-92-3 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [chemicalbook.com]
- 7. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 8. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione class.[1] This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the thiazolidinedione (TZD) class of antidiabetic drugs like Pioglitazone.[1][2] Its chemical structure, featuring a thiazolidine-2,4-dione core linked to a 4-hydroxybenzyl group, imparts it with interesting biological potential, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, intended to support further research and development efforts.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | 5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | [1][4] |
| Synonyms | 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione, U 90441, Glitazone | [1][3][4] |
| CAS Number | 74772-78-4 | [1][3][4] |
| Molecular Formula | C₁₀H₉NO₃S | [1][3][4] |
| Molecular Weight | 223.25 g/mol | [1][3][4] |
| Appearance | White to off-white or light yellow to light red crystalline powder | [3][5] |
| Melting Point | 145-147 °C or 155-159 °C | [3][5] |
| Boiling Point (Predicted) | 471.5 ± 18.0 °C | [5] |
| Density (Predicted) | 1.450 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 6.38 ± 0.50 | [5] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol | [5] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through a two-step process involving a Knoevenagel condensation followed by a reduction.[1][2]
Experimental Protocol: Two-Step Synthesis
Step 1: Knoevenagel Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione
-
Reactants and Catalyst: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are the primary reactants.[1][2] An amine-based catalyst, such as piperidinium acetate or pyrrolidine, is used to facilitate the condensation.[1][2]
-
Solvent: The reaction is typically carried out in a suitable organic solvent like toluene or methanol.[1]
-
Procedure:
-
Equimolar amounts of 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are dissolved in the chosen solvent.
-
A catalytic amount of the amine-based catalyst is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period, with continuous removal of water formed during the reaction (e.g., using a Dean-Stark apparatus if in toluene).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the intermediate product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, precipitates out.
-
The precipitate is filtered, washed with a cold solvent, and dried.
-
Step 2: Reduction of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
-
Reducing Agent: The intermediate is then reduced to the final product.
-
Procedure:
-
The dried intermediate is suspended in a suitable solvent.
-
A reducing agent is added portion-wise at a controlled temperature.
-
The reaction is stirred until the reduction is complete, as monitored by TLC.
-
The reaction is then quenched, and the pH is adjusted to 6-7 using an acid like acetic acid to precipitate the final product, this compound.[2]
-
The crude product is filtered and can be further purified by recrystallization or column chromatography.[2]
-
A visual representation of this synthetic workflow is provided below.
Biological Activity and Mechanism of Action
While this compound is primarily recognized as a synthetic intermediate, preliminary studies have indicated its own potential biological activities.[1]
Antihyperglycemic Activity
As a member of the thiazolidinedione family, this compound is structurally related to potent antidiabetic drugs. The mechanism of action of thiazolidinediones involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[6][7]
Activation of PPAR-γ leads to:
-
Increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
-
Enhanced glucose uptake in peripheral tissues.
-
Regulation of adipocyte differentiation.
The general signaling pathway for TZD-mediated PPAR-γ activation is illustrated below.
Anti-inflammatory and Antitumor Potential
Some studies suggest that this compound and its derivatives possess anti-inflammatory and antitumor properties.[1] Molecular docking studies indicate potential interactions with enzymes involved in lipid metabolism, such as lipoxygenase, suggesting a role in anti-inflammatory pathways.[1] Furthermore, preliminary research has shown cytotoxicity against various cancer cell lines.[1] The underlying mechanisms for these activities are still under investigation.
Conclusion
This compound is a versatile chemical intermediate with a well-defined synthetic pathway. Its structural similarity to established thiazolidinedione drugs provides a strong rationale for its use in the development of novel therapeutics, particularly for metabolic disorders. The preliminary findings of its intrinsic biological activities, including anti-inflammatory and antitumor effects, warrant further investigation to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore and capitalize on the chemical and biological properties of this compound.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H9NO3S | CID 10198397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [m.chemicalbook.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class. While primarily recognized as a key synthetic intermediate in the production of prominent antidiabetic drugs such as pioglitazone, emerging research has unveiled its intrinsic biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, moving beyond its role as a precursor to explore its direct interactions with biological targets. This document details its multifaceted pharmacological profile, including antitumor, anti-inflammatory, and antimicrobial effects, supported by quantitative data and detailed experimental protocols. Furthermore, this guide presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its molecular interactions.
Introduction
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs.[2] this compound serves as a crucial building block in the synthesis of these therapeutic agents.[1][3] Beyond its established role as a synthetic intermediate, scientific investigations have begun to shed light on the inherent bioactivities of this molecule, suggesting its potential for direct therapeutic applications. Preliminary studies have indicated its involvement in various cellular processes, including those related to cancer, inflammation, and microbial infections.[1] This guide aims to consolidate the existing knowledge on the direct molecular mechanisms of this compound and its derivatives, providing a valuable resource for researchers in drug discovery and development.
Synthesis
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This process involves the reaction of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione, followed by a reduction step.[1]
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the following steps:
-
Condensation: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are dissolved in a suitable solvent, such as toluene. A catalyst, typically an amine like piperidine along with benzoic acid, is added to the mixture. The reaction mixture is then heated under reflux for several hours.[3] The progress of the reaction is monitored by techniques like thin-layer chromatography. The intermediate product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is formed during this step.[3]
-
Reduction: The resulting intermediate is then reduced to yield the final product, this compound.[1]
-
Purification: The crude product is purified through recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure compound.[3]
Mechanism of Action and Biological Activities
While its derivatives, the glitazones, are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), the direct mechanism of action of this compound is still under investigation. However, several studies have pointed towards its interaction with multiple biological targets, leading to a range of pharmacological effects.
Antitumor Activity
Thiazolidinedione derivatives have demonstrated significant potential as anticancer agents.[4][5] Their mechanism of action in this context is often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One of the proposed mechanisms for the antitumor activity of thiazolidinedione derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.[6][7]
A diagram illustrating the proposed VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
| Compound Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia (SR) | 2.04 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Colon Cancer (COLO 205) | 1.64 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | CNS Cancer (SF-539) | 1.87 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Melanoma (SK-MEL-2) | 1.64 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Ovarian Cancer (OVCAR-3) | 1.87 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Renal Cancer (RXF 393) | 1.15 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Prostate Cancer (PC-3) | 1.90 | [1] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Breast Cancer (MDA-MB-468) | 1.11 | [1] |
| Thiazolidine-2,4-dione hybrid with 2-oxoindoline (12a) | Colon adenocarcinoma (Caco-2) | 2 | [6] |
| Thiazolidine-2,4-dione hybrid with 2-oxoindoline (12a) | Hepatocellular carcinoma (HepG-2) | 10 | [6] |
| Thiazolidine-2,4-dione hybrid with 2-oxoindoline (12a) | Breast cancer (MDA-MB-231) | 40 | [6] |
The anti-proliferative properties of thiazolidine-2,4-dione derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and a reference drug (e.g., sorafenib) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.
A diagram illustrating the experimental workflow of the MTT assay.
Anti-inflammatory Activity
This compound and its derivatives have shown potential as anti-inflammatory agents. Molecular docking studies suggest that these compounds may interact with enzymes involved in lipid metabolism, such as lipoxygenase, indicating a potential for anti-inflammatory applications.[1]
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of lipoxygenase can therefore reduce the inflammatory response.
-
Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Incubation: The enzyme is pre-incubated with the test compound for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, linoleic acid.
-
Absorbance Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor.
Antimicrobial Activity
Derivatives of 5-arylidenethiazolidine-2,4-dione have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[8][9]
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [8] |
The antimicrobial activity is often determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound, while being a well-established intermediate in the synthesis of thiazolidinedione drugs, exhibits a range of intrinsic biological activities that warrant further investigation. Its potential as an antitumor, anti-inflammatory, and antimicrobial agent opens up new avenues for drug discovery and development. The mechanisms underlying these activities, particularly its interactions with targets like VEGFR-2 and lipoxygenase, provide a solid foundation for the rational design of new therapeutic agents based on the thiazolidinedione scaffold. This technical guide serves as a comprehensive resource for researchers, providing the necessary data and protocols to advance the study of this promising compound. Further research is encouraged to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.
References
- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters | MDPI [mdpi.com]
- 3. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the biological activities of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, a key heterocyclic compound. While primarily recognized as a crucial intermediate in the synthesis of thiazolidinedione (TZD) drugs such as Pioglitazone, emerging evidence suggests that this molecule possesses inherent pharmacological properties.[1] This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers in the field.
Core Biological Activities
This compound has demonstrated a range of biological effects, primarily in preclinical studies. The principal activities reported include antihyperglycemic, anticancer, anti-inflammatory, and antioxidant effects.[1] The thiazolidine-2,4-dione scaffold is a well-established pharmacophore, and its derivatives are known to interact with various biological targets.[2][3]
Antihyperglycemic Activity
The antihyperglycemic effects of thiazolidinediones are predominantly mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[4][5][6][7] Activation of PPARγ by TZD ligands modulates the transcription of genes involved in insulin signaling, leading to enhanced insulin sensitivity.[5] While this compound itself is a precursor to potent PPARγ agonists, its intrinsic activity at this receptor is a subject of ongoing investigation.
Anticancer Activity
Derivatives of the thiazolidine-2,4-dione core have exhibited significant anticancer properties against a variety of human cancer cell lines.[2][8][9][10] Studies on related compounds have demonstrated activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.[2][9] The mechanisms underlying these effects are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[8]
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory potential of this compound and its analogs is an area of active research. Molecular docking studies have suggested potential interactions with enzymes involved in inflammatory pathways, such as lipoxygenase.[1] Furthermore, the phenolic hydroxyl group within the molecule's structure suggests a capacity for antioxidant activity by scavenging free radicals, which has been confirmed in various in vitro assays.[11]
Quantitative Biological Data
Quantitative data for the specific biological activities of this compound are not extensively reported in publicly available literature, as research has predominantly focused on its more potent derivatives. However, data from studies on closely related analogs provide valuable insights into the potential efficacy of this chemical scaffold.
Table 1: Anticancer Activity of a Representative Thiazolidine-2,4-dione Derivative (Compound 5d) [2][9]
| Cell Line | Cancer Type | GI₅₀ (μM) |
| SR | Leukemia | 2.04 |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.36 |
| COLO 205 | Colon Cancer | 1.64 |
| SF-539 | CNS Cancer | 1.87 |
| SK-MEL-2 | Melanoma | 1.64 |
| OVCAR-3 | Ovarian Cancer | 1.87 |
| RXF 393 | Renal Cancer | 1.15 |
| PC-3 | Prostate Cancer | 1.90 |
| MDA-MB-468 | Breast Cancer | 1.11 |
GI₅₀ represents the concentration required to inhibit cell growth by 50%.
Table 2: Antioxidant Activity of Phenolic Thiazolidine-2,4-dione Derivatives [11]
| Compound | DPPH• Scavenging Activity (%) |
| 5f | 89.61 |
| 5l | 92.55 |
| 5g | 12.36 |
| 5k | 18.13 |
DPPH• scavenging activity indicates the ability of the compound to neutralize the 2,2-diphenyl-1-picrylhydrazyl radical.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.
Synthesis of this compound
The synthesis is typically a two-step process involving a Knoevenagel condensation followed by a reduction.[1][12]
Step 1: Knoevenagel Condensation to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. [13]
-
To a solution of 4-hydroxybenzaldehyde (20 g) and thiazolidine-2,4-dione (23 g) in toluene (400 mL), add piperidine (4.46 mL) and benzoic acid (5 g).
-
Heat the mixture to reflux for 5 hours, using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture to room temperature.
-
Add methanol (50 mL) and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with methanol, and dry to yield bright yellow 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.
Step 2: Reduction to this compound. [12]
-
The intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is reduced using a suitable reducing agent. A common method involves using a metal catalyst and a hydrogen source in a basic aqueous solution.
-
Following the reduction, the pH of the solution is adjusted to precipitate the final product.
-
The resulting solid is filtered, washed with water, and dried under reduced pressure to obtain this compound.
Caption: Workflow for the synthesis of this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][14][15][16]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The solution should have a deep violet color.[15]
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (such as DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound solution (e.g., 20 µL) to the DPPH solution (e.g., 200 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[15][16]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[15] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (or IC₅₀) value is calculated by plotting the percentage of cell viability against the compound concentration.
PPARγ Transactivation Assay
This assay determines the ability of a compound to activate the PPARγ receptor.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the PPARγ ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase).
-
Compound Incubation: Treat the transfected cells with the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.
-
Cell Lysis and Reporter Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: An increase in reporter gene activity indicates that the test compound has activated the PPARγ receptor. The results are often expressed as a percentage of the activity induced by the positive control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the antihyperglycemic effects of thiazolidinediones is through the activation of the PPARγ signaling pathway.
Caption: Simplified PPARγ signaling pathway activated by thiazolidinediones.
Conclusion
This compound is a compound of significant interest, not only as a synthetic intermediate but also for its own potential biological activities. While further research is required to fully elucidate its pharmacological profile and establish robust quantitative data, the existing body of knowledge on the thiazolidine-2,4-dione scaffold provides a strong foundation for future investigations. The experimental protocols and mechanistic insights provided in this guide are intended to support and facilitate such research endeavors in the fields of medicinal chemistry and drug discovery.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 4. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 13. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
In Vitro Profile of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a key heterocyclic molecule primarily recognized for its role as a synthetic intermediate in the development of thiazolidinedione (TZD) drugs, a class of oral antidiabetic agents. While extensive research has focused on the in vitro and in vivo activities of its derivatives, particularly the commercialized glitazones, direct in vitro studies on the core compound are limited in publicly available scientific literature. This technical guide synthesizes the available information on this compound, focusing on its synthesis and the general biological activities associated with the broader class of thiazolidinediones. This document aims to provide a foundational understanding for researchers interested in the therapeutic potential of this chemical scaffold.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process commencing with a Knoevenagel condensation, followed by a reduction reaction.[1][2]
Experimental Protocol: A Generalized Two-Step Synthesis
Step 1: Knoevenagel Condensation to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
-
Reactants: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are the starting materials.[1][2]
-
Catalyst: An amine-based catalyst such as piperidinium acetate, piperidinium benzoate, or pyrrolidine is utilized to facilitate the condensation.[1]
-
Solvent: The reaction is typically carried out in a suitable organic solvent like toluene or methanol.[1]
-
Procedure: Equimolar amounts of 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are dissolved in the chosen solvent. A catalytic amount of the amine-based catalyst is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is collected by filtration.
Step 2: Reduction to this compound
-
Reactant: The intermediate product from Step 1, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is used.
-
Reducing Agent: A suitable reducing agent is employed to reduce the exocyclic double bond. A patent describes the use of a metal catalyst and a ligand in a basic aqueous solution for this reduction.[2]
-
Procedure: The intermediate is dissolved in an appropriate solvent system. The reducing agent is added portion-wise at a controlled temperature. The reaction is monitored until the starting material is consumed. The pH of the solution is then adjusted to 6-7 using an acid, such as acetic acid, to precipitate the final product, this compound.[2] The product can be further purified by recrystallization or column chromatography.[2]
Figure 1. Generalized workflow for the synthesis of this compound.
In Vitro Biological Activities of the Thiazolidinedione Scaffold
Direct quantitative in vitro biological data for this compound is scarce in the literature. However, the broader class of thiazolidinedione derivatives has been extensively studied, revealing a wide range of pharmacological activities. It is important to note that the data presented in this section pertains to derivatives and not the core compound itself, but serves to illustrate the potential therapeutic avenues for this chemical class.
Antidiabetic Activity: PPARγ Agonism
The most well-documented activity of thiazolidinediones is their role as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[3] Activation of PPARγ by TZD drugs like pioglitazone and rosiglitazone leads to improved insulin sensitivity.
A study on a derivative, 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD), demonstrated its function as a new PPARγ ligand.[4] In vitro assays showed that BTZD induced adipogenesis and PPARγ trans-activation in 3T3-L1 pre-adipocytes.[4]
Figure 2. Generalized signaling pathway for the antidiabetic action of thiazolidinedione derivatives via PPARγ agonism.
Anticancer Activity
Numerous derivatives of thiazolidine-2,4-dione have demonstrated antiproliferative activity against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Thiazolidinedione Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Leukemia (SR) | GI50 | 2.04 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 1.36 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Colon Cancer (COLO 205) | GI50 | 1.64 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | CNS Cancer (SF-539) | GI50 | 1.87 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Melanoma (SK-MEL-2) | GI50 | 1.64 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Ovarian Cancer (OVCAR-3) | GI50 | 1.87 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Renal Cancer (RXF 393) | GI50 | 1.15 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Prostate Cancer (PC-3) | GI50 | 1.90 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Breast Cancer (MDA-MB-468) | GI50 | 1.11 | [5] |
| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine Leukemia (L1210) | Activity Range | 0.19 - 3.2 | [5] |
| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | IC50 | 4.1 - 58 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity
Derivatives of thiazolidine-2,4-dione have also been investigated for their antimicrobial properties.
Table 2: In Vitro Antimicrobial Activity of Selected Thiazolidinedione Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC Range | 2 - 16 | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate for the production of pharmacologically active thiazolidinedione derivatives. While the in vitro biological profile of the core compound itself is not extensively documented, the broad spectrum of activities exhibited by its derivatives, including antidiabetic, anticancer, and antimicrobial effects, underscores the therapeutic potential of the thiazolidinedione scaffold.
Future research should focus on elucidating the specific in vitro biological activities of this compound to determine its intrinsic pharmacological properties. Such studies would provide a more complete understanding of the structure-activity relationships within the thiazolidinedione class and could reveal novel therapeutic applications for this foundational molecule. Detailed investigations into its potential as a PPARγ modulator, its cytotoxicity against a panel of cancer cell lines, and its antimicrobial spectrum are warranted.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor gamma in 3T3-L1 adipocytes: roles as a PPARgamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Comprehensive Technical Guide to its Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolidine-2,4-dione (TZD) scaffold is a privileged heterocyclic moiety in medicinal chemistry, renowned for its diverse pharmacological activities. While 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is primarily recognized as a key synthetic intermediate in the production of thiazolidinedione-based drugs such as pioglitazone, the broader class of 5-substituted TZD derivatives has garnered significant attention for its therapeutic potential across a spectrum of diseases.[1] This technical guide provides a comprehensive overview of the therapeutic landscape of compounds derived from or structurally related to this compound, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.
The versatility of the TZD core, with possible substitutions at the 3- and 5-positions, allows for the generation of a vast library of analogues with a wide range of biological functions.[2] These activities include, but are not limited to, antihyperglycemic, antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][4] This document will delve into the key signaling pathways modulated by these compounds and provide detailed methodologies for their synthesis and biological characterization, serving as a valuable resource for researchers in the field of drug discovery and development.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of thiazolidine-2,4-dione derivatives are primarily attributed to their interaction with critical cellular signaling pathways. The most well-documented mechanism is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[5][6]
PPAR-γ Agonism and Insulin Sensitization
Thiazolidinediones are well-established agonists of PPAR-γ.[5] Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid homeostasis, leading to improved insulin sensitivity.[6][7] Activation of PPAR-γ in adipose tissue promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle.[7] Furthermore, PPAR-γ activation enhances the expression of genes involved in the insulin signaling cascade, such as GLUT4 (glucose transporter type 4) and c-Cbl associated protein (CAP), which facilitates glucose uptake.[7]
Anti-inflammatory Effects via NF-κB Inhibition
Chronic low-grade inflammation is a key contributor to insulin resistance and other metabolic disorders. Thiazolidinediones have been shown to exert anti-inflammatory effects, in part, through the trans-repression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. PPAR-γ activation can interfere with this pathway by preventing the degradation of IκB or by competing for co-activators, thereby suppressing the inflammatory response.[5]
Therapeutic Applications and Quantitative Data
The therapeutic potential of this compound derivatives has been explored in several key areas. The following sections summarize the findings and present quantitative data in a structured format.
Antimicrobial Activity
Various 5-substituted thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][4] The mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as cytoplasmic Mur ligases.[2]
Table 1: In Vitro Antimicrobial Activity of 5-Substituted Thiazolidine-2,4-dione Derivatives
| Compound ID | Substitution at 5-position | Test Organism | MIC (µg/mL) | Reference |
| am10 | 1,2,3-triazole scaffold | Staphylococcus aureus | - | [2] |
| am11 | 1,2,3-triazole scaffold | Candida albicans | - | [2] |
| am32 | Not specified | Various bacteria | - | [2] |
| am33 | Not specified | Various fungi | - | [2] |
| 5d | 4-(N,N-diethylamino)benzylidene | Escherichia coli | >100 | [8] |
| 5d | 4-(N,N-diethylamino)benzylidene | Staphylococcus aureus | 62.5 | [8] |
| 5g | 4-(4-methylpiperazin-1-yl)benzylidene | Escherichia coli | >100 | [8] |
| 5g | 4-(4-methylpiperazin-1-yl)benzylidene | Staphylococcus aureus | 31.25 | [8] |
Note: Specific MIC values were not provided for all compounds in the source material, but they were reported to have superior or equipotent activity compared to standard drugs like ciprofloxacin and fluconazole.[2]
Anticancer Activity
Thiazolidine-2,4-dione derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[3][8] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell growth and survival.
Table 2: In Vitro Anticancer Activity of 5-Substituted Thiazolidine-2,4-dione Derivatives
| Compound ID | Substitution at 5-position | Cancer Cell Line | IC50 (µM) | Reference |
| 28d | Not specified | HCT-116 (Colon) | 38.76 | [3] |
| 27e | Not specified | HCT-116 (Colon) | - | [3] |
| 27d | Not specified | HCT-116 (Colon) | 53.99 | [3] |
| 5d | 4-(N,N-diethylamino)benzylidene | NCI-H522 (Lung) | 1.36 | [8] |
| 5d | 4-(N,N-diethylamino)benzylidene | COLO 205 (Colon) | 1.64 | [8] |
| 5d | 4-(N,N-diethylamino)benzylidene | SK-MEL-2 (Melanoma) | 1.64 | [8] |
| 5d | 4-(N,N-diethylamino)benzylidene | RXF 393 (Renal) | 1.15 | [8] |
| 5d | 4-(N,N-diethylamino)benzylidene | MDA-MB-468 (Breast) | 1.11 | [8] |
Note: Some IC50 values were reported as a range or in comparison to a standard, and specific values were not always available.
Antioxidant Activity
The ability of thiazolidine-2,4-dione derivatives to scavenge reactive oxygen species (ROS) has also been evaluated, suggesting their potential in mitigating oxidative stress-related diseases.[2]
Table 3: In Vitro Antioxidant Activity of 5-Substituted Thiazolidine-2,4-dione Derivatives
| Compound ID | Substitution at 5-position | Assay | IC50 (µg/mL) | Reference |
| 59d | Pyrazole-incorporated | DPPH | 110.88 | [3] |
| 59e | Pyrazole-incorporated | DPPH | 127.18 | [3] |
| 59h | Pyrazole-incorporated | DPPH | 128.55 | [3] |
| 3 | p-Cl on benzylidene | α-amylase assay | 29.04 | [4] |
| 9 | p-Br on benzylidene | α-amylase assay | 27.66 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (General Protocol)
The synthesis of 5-benzylidene-2,4-thiazolidinediones is typically achieved through a Knoevenagel condensation reaction.[1][9][10]
Materials:
-
4-Hydroxybenzaldehyde
-
Thiazolidine-2,4-dione
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Sodium borohydride (for reduction to the benzyl derivative)
Procedure:
-
A mixture of 4-hydroxybenzaldehyde (1 equivalent), thiazolidine-2,4-dione (1 equivalent), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.
-
The crude product is washed with cold ethanol and then with water.
-
The solid is then acidified with dilute hydrochloric acid.
-
The resulting 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione is filtered, dried, and can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.[11]
-
For the synthesis of this compound, the intermediate is reduced, for example, using sodium borohydride in a suitable solvent.[1]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[12]
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive control wells (medium with inoculum) and negative control wells (medium only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[15][16]
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[16]
-
After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[13][14]
-
The medium is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[2][3][17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Synthesized compounds
-
Methanol or ethanol
-
Standard antioxidant (e.g., ascorbic acid)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
A stock solution of each test compound is prepared in methanol.
-
Various concentrations of the test compounds are added to the wells of a 96-well plate.
-
An equal volume of DPPH solution is added to each well.
-
The mixture is incubated in the dark at room temperature for 30 minutes.[2][18]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]
-
The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Conclusion
While this compound itself is primarily a synthetic precursor, the thiazolidine-2,4-dione scaffold it represents is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, including potent antihyperglycemic, antimicrobial, anticancer, and antioxidant effects. The primary mechanism of action for many of these effects is through the modulation of the PPAR-γ signaling pathway, with additional contributions from the inhibition of inflammatory pathways such as NF-κB.
This technical guide has provided a consolidated resource for researchers, summarizing the key therapeutic applications, presenting available quantitative data, and detailing the essential experimental protocols for the synthesis and evaluation of these promising compounds. The continued exploration of the structure-activity relationships of 5-substituted thiazolidine-2,4-dione derivatives holds significant promise for the discovery of new and improved therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. marinebiology.pt [marinebiology.pt]
An In-depth Technical Guide to the Discovery and Development of Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, mechanism of action, development, and clinical significance of thiazolidinedione (TZD) derivatives, a class of oral antidiabetic drugs also known as "glitazones."
Introduction and Discovery
The journey of thiazolidinediones began in the late 1970s at Takeda Chemical Industries in Japan.[1] While searching for clofibrate analogues with potent lipid-lowering effects, researchers observed that certain thiazolidine derivatives also possessed glucose-lowering properties in insulin-resistant and diabetic mice.[1] This led to the identification of the first antihyperglycemic TZD, ciglitazone , in the early 1980s.[2][3] Although ciglitazone itself was not potent enough for clinical development, it served as the crucial molecular template for this new class of drugs.[1][3]
The first TZD to reach the market was troglitazone , launched in the USA in 1997 after being granted priority review by the FDA.[4][5] It was developed by Sankyo and Parke-Davis.[2][6] Troglitazone was followed by rosiglitazone (Avandia) and pioglitazone (Actos), both approved in 1999.[1][7] These drugs marked a significant advancement in Type 2 Diabetes Mellitus (T2DM) therapy as they were the first to directly target insulin resistance.[8][9]
Mechanism of Action: PPARγ Agonism
Thiazolidinediones exert their therapeutic effects by acting as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[10][11] PPARγ is a ligand-activated nuclear transcription factor predominantly expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[11][12]
The activation of PPARγ initiates a complex signaling cascade:
-
Ligand Binding : TZDs enter the cell and bind to the PPARγ receptor within the nucleus.[11][13]
-
Heterodimerization : Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[11][14]
-
DNA Binding : This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][15]
-
Gene Transcription Modulation : This binding alters the transcription of numerous genes involved in glucose and lipid metabolism.[16][17]
Key downstream effects of PPARγ activation include:
-
Enhanced Insulin Sensitivity : TZDs increase the transcription of genes like GLUT4 (glucose transporter 4), leading to increased glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue.[16]
-
Adipose Tissue Remodeling : They promote the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing circulating levels of fatty acids that can contribute to insulin resistance.[18][19]
-
Decreased Hepatic Gluconeogenesis : TZDs reduce the production of glucose by the liver.[16][17]
-
Modulation of Adipokines : They increase the production of adiponectin, an insulin-sensitizing hormone, and decrease the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13][16]
Structure-Activity Relationship (SAR)
The quintessential pharmacophore of a TZD-based PPARγ agonist consists of three main structural components, and modifications to each can significantly impact activity and pharmacokinetic properties.[10]
-
An Acidic Head Group (Thiazolidine-2,4-dione ring) : This five-membered heterocyclic ring is crucial for activity. The acidic proton at the N-3 position is considered vital for forming key interactions within the PPARγ ligand-binding pocket.[10][20]
-
A Central Aromatic Ring/Linker : This hydrophobic linker connects the head and tail groups. Substitutions on this ring are critical for proper orientation and interaction with the receptor.[10]
-
A Lipophilic Tail Group : This portion of the molecule interacts with a large hydrophobic pocket in the receptor. Variations in this tail group significantly influence potency and selectivity.
Comparative Data of Marketed Thiazolidinediones
The first-generation TZDs, while effective, exhibited different clinical and safety profiles, largely due to variations in their metabolism and off-target effects.
| Compound | Launch Year | Key Pharmacokinetic Parameters | Clinical Efficacy (Monotherapy) | Major Adverse Effects | Current Status |
| Troglitazone | 1997 | Metabolism: CYP3A4, CYP2C8[21] | HbA1c Reduction: ~0.5-1.4%[12] | Idiosyncratic hepatotoxicity[4][5] | Withdrawn from market (2000)[1][6] |
| Rosiglitazone | 1999 | Bioavailability: 99%t½: 3-4 hoursMetabolism: CYP2C8, CYP2C9[7][21] | HbA1c Reduction: ~0.5-1.4%[12] | Increased risk of myocardial infarction and heart failure[7][22] | Use heavily restricted; withdrawn in Europe[7] |
| Pioglitazone | 1999 | Bioavailability: >80%t½: 3-7 hours (parent); 16-24 hours (active metabolites)Metabolism: CYP2C8, CYP3A4[12][23] | HbA1c Reduction: ~0.5-1.4%[12] | Fluid retention, weight gain, increased risk of bone fractures and bladder cancer[23][24][25] | Available, with warnings[17][19] |
Note: HbA1c reduction is an approximate range and can vary based on patient population and study design.
Experimental Protocols
The development of TZD derivatives relies on a series of standardized in vitro and in vivo assays to determine potency, selectivity, and metabolic effects.
Protocol 1: PPARγ Ligand Binding Assay
Objective: To determine the binding affinity of a test compound for the PPARγ receptor.
Methodology:
-
Preparation of Receptor: The ligand-binding domain (LBD) of human PPARγ is expressed in E. coli and purified.
-
Radioligand: A high-affinity radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone) is used as a tracer.
-
Competition Assay: A constant concentration of the purified PPARγ-LBD and the radioligand are incubated with varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand using a filtration method (e.g., glass fiber filters).
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes
Objective: To measure the effect of a test compound on insulin-stimulated glucose uptake in fat cells.
Methodology:
-
Cell Culture: Murine (e.g., 3T3-L1) or human preadipocytes are cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are serum-starved and then pre-incubated with varying concentrations of the test compound or a vehicle control for a specified period (e.g., 18-24 hours).
-
Insulin Stimulation: Cells are then stimulated with a sub-maximal concentration of insulin for a short period (e.g., 30 minutes).
-
Glucose Uptake Measurement: A radiolabeled glucose analogue, such as 2-deoxy-[³H]-glucose, is added to the culture medium. The uptake of the radiolabel into the cells over a short time frame (e.g., 5-10 minutes) is measured.
-
Lysis and Scintillation Counting: The reaction is stopped, cells are washed to remove extracellular radiolabel, and then lysed. The intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The amount of glucose uptake is normalized to the total protein content in each sample. The results are expressed as a fold-increase over the basal (unstimulated) glucose uptake.
// Nodes Target_ID [label="Target Identification\n(PPARγ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Gen [label="Lead Generation\n(e.g., HTS, Analogue Synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro [label="In Vitro Assays\n(Binding, Glucose Uptake)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="Preclinical In Vivo\n(Diabetic Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicology &\nSafety Pharmacology", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials\n(Phase I-III)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Approval [label="Regulatory Approval\n(FDA/EMA)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Target_ID -> Lead_Gen; Lead_Gen -> Lead_Opt; Lead_Opt -> In_Vitro [label="Test Potency"]; In_Vitro -> Lead_Opt [label="Feedback for\nRefinement", style=dashed, dir=back]; In_Vitro -> In_Vivo [label="Select Candidates"]; In_Vivo -> Tox; In_Vivo -> Lead_Opt [label="Feedback", style=dashed, dir=back]; Tox -> Clinical [label="IND Filing"]; Clinical -> Approval [label="NDA Submission"]; } caption: "General Drug Discovery Workflow for TZD Derivatives."
Adverse Effects and the Search for Safer Derivatives
The clinical use of TZDs has been limited by significant adverse effects, which are thought to be mediated by PPARγ activation in non-target tissues or by off-target effects.[26][27]
-
Fluid Retention and Heart Failure : A major concern is TZD-induced fluid retention, which can exacerbate or cause congestive heart failure.[24] This is partly due to PPARγ-mediated sodium and water reabsorption in the renal collecting ducts.[25]
-
Weight Gain : Caused by a combination of fluid retention and an increase in subcutaneous adipose tissue mass.[25][28]
-
Bone Fractures : TZDs have been associated with an increased risk of fractures, particularly in women, by promoting adipogenesis at the expense of osteoblastogenesis in the bone marrow.[22]
-
Hepatotoxicity : This was a hallmark of troglitazone, leading to its withdrawal. The toxicity was attributed to the formation of reactive metabolites from its unique chromane ring structure.[2][5]
-
Bladder Cancer : Long-term use of pioglitazone has been linked to a slightly increased risk of bladder cancer.[17][25]
These safety concerns have driven research towards developing Selective PPARγ Modulators (SPPARMs) . The goal is to design compounds that dissociate the beneficial insulin-sensitizing effects (transactivation) from the adverse effects (transrepression or off-target activities).[29] These next-generation compounds aim for partial or biased agonism, potentially offering a better safety profile while retaining therapeutic efficacy.[30]
Conclusion
The thiazolidinediones represent a landmark class of drugs that revolutionized the treatment of type 2 diabetes by directly addressing insulin resistance. Their discovery and development provided deep insights into the role of PPARγ in metabolic regulation. However, the journey of the glitazones has also been a cautionary tale, highlighting the challenges of balancing efficacy with long-term safety. Ongoing research focused on developing selective PPARγ modulators holds the promise of harnessing the therapeutic potential of this pathway while minimizing the adverse effects that have limited the use of first-generation agents.
References
- 1. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus [storkapp.me]
- 6. Troglitazone - Wikipedia [en.wikipedia.org]
- 7. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. benchchem.com [benchchem.com]
- 11. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pioglitazone - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 19. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 20. pharmacyjournal.info [pharmacyjournal.info]
- 21. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use, safety and adverse effects of thiazolidinediones – a review [wisdomlib.org]
- 26. researchgate.net [researchgate.net]
- 27. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antidiabetics, Thiazolidinediones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 29. researchgate.net [researchgate.net]
- 30. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class. While it serves primarily as a key synthetic intermediate in the production of well-known antidiabetic drugs like pioglitazone, emerging research has highlighted its own intrinsic biological activities.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on its synthesis, mechanism of action, and therapeutic potential in various disease areas, including diabetes, cancer, and microbial infections.
Synthesis
The primary route for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with thiazolidine-2,4-dione, followed by the reduction of the resulting benzylidene intermediate.[2]
General Synthetic Scheme:
A mixture of an appropriate aromatic aldehyde and thiazolidine-2,4-dione is refluxed in a suitable solvent, such as ethanol or toluene, in the presence of a basic catalyst like piperidine or pyrrolidine. The resulting 5-arylidene-thiazolidine-2,4-dione intermediate is then reduced to the corresponding 5-aryl-thiazolidine-2,4-dione.
Mechanism of Action
The biological activities of thiazolidinediones, including this compound and its analogs, are predominantly mediated through their interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.
Upon binding to PPARγ, the thiazolidinedione acts as an agonist, inducing a conformational change in the receptor. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ by thiazolidinediones results in increased insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of adipocyte differentiation.
Structure-Activity Relationship Studies
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring.
Key SAR Observations:
-
Substitution on the Benzylidene Ring: The presence of electron-withdrawing or electron-donating groups on the benzylidene moiety can modulate the anti-cancer, antimicrobial, and aldose reductase inhibitory activities.
-
N-3 Substitution of the Thiazolidinedione Ring: Modification at the N-3 position of the thiazolidinedione ring has been explored to enhance potency and introduce additional biological activities.
Quantitative Biological Activity Data
While specific quantitative biological activity data for the parent compound, this compound, is limited in the available literature, extensive research has been conducted on its derivatives. The following tables summarize the reported biological activities of various 5-substituted thiazolidine-2,4-dione derivatives.
Table 1: Anticancer Activity of 5-Arylidenethiazolidine-2,4-dione Derivatives
| Compound | Substitution on Arylidene Ring | Cell Line | Activity (GI50/IC50, µM) | Reference |
| 5d | 4-(piperidin-1-yl)benzylidene | Leukemia (SR) | 2.04 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Colon Cancer (COLO 205) | 1.64 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | CNS Cancer (SF-539) | 1.87 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Melanoma (SK-MEL-2) | 1.64 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Ovarian Cancer (OVCAR-3) | 1.87 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Renal Cancer (RXF 393) | 1.15 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Prostate Cancer (PC-3) | 1.90 | [3] |
| 5d | 4-(piperidin-1-yl)benzylidene | Breast Cancer (MDA-MB-468) | 1.11 | [3] |
| 22 | 2,4-dichloro-benzylidene (N-substituted) | Hepatocellular Carcinoma (HepG2) | 2.04 | [4] |
| 22 | 2,4-dichloro-benzylidene (N-substituted) | Breast Cancer (MCF-7) | 1.21 | [4] |
Table 2: Antimicrobial Activity of 5-Arylidenethiazolidine-2,4-dione Derivatives
| Compound | Substitution on Arylidene Ring | Microorganism | Activity (MIC, µg/mL) | Reference |
| Various Derivatives | Substituted Arylidene | Gram-positive bacteria | 2 - 16 | [5] |
| Hybrid Compounds | Chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | 3.91 | [6] |
Table 3: Aldose Reductase Inhibitory Activity of 5-Arylidenethiazolidine-2,4-dione Derivatives
| Compound | Substitution on Arylidene Ring | Activity (IC50, µM) | Reference |
| 20 | 2-chloro-benzylidene (N-substituted) | 0.210 | [4] |
| 24 | 2,4-dichloro-benzylidene (N-substituted) | 0.203 | [4] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
Thiazolidine-2,4-dione
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Sodium borohydride (reducing agent)
-
Methanol (solvent for reduction)
-
Hydrochloric acid
Procedure:
-
Knoevenagel Condensation: A mixture of 4-hydroxybenzaldehyde (1 eq) and thiazolidine-2,4-dione (1 eq) is refluxed in ethanol in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into crushed ice. The precipitated solid, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is filtered, washed with water, and dried.
-
Reduction: The intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is dissolved in methanol. Sodium borohydride (excess) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is acidified with dilute hydrochloric acid. The precipitated product, this compound, is filtered, washed with water, and recrystallized from a suitable solvent.[2]
In Vitro Aldose Reductase Inhibition Assay
Materials:
-
Aldose reductase enzyme (from rat lens or recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds (dissolved in DMSO or other suitable solvent)
-
Quercetin or Epalrestat (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution in a quartz cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control cuvette without the inhibitor and a blank cuvette without the enzyme are also prepared.
-
Incubate the mixtures for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
The percentage inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.[1]
PPARγ Transcription Factor Activity Assay (ELISA-based)
Materials:
-
96-well plate pre-coated with a DNA probe containing the PPRE sequence
-
Nuclear extract from cells treated with test compounds
-
Primary antibody specific for PPARγ
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Nuclear extracts are prepared from cells treated with the this compound derivative or a positive control (e.g., rosiglitazone).
-
The nuclear extracts are added to the PPRE-coated wells and incubated to allow binding of the activated PPARγ/RXR heterodimer to the DNA.
-
The wells are washed to remove unbound proteins.
-
The primary antibody against PPARγ is added and incubated.
-
After another washing step, the HRP-conjugated secondary antibody is added and incubated.
-
The wells are washed, and the TMB substrate is added. The color development is proportional to the amount of bound PPARγ.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.[7][8][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. raybiotech.com [raybiotech.com]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
"physicochemical characteristics of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) family.[1] It is a crucial synthetic intermediate in the development of thiazolidinedione-based pharmaceuticals, most notably as a precursor in the synthesis of antidiabetic drugs like Pioglitazone.[1][2][3] The core structure consists of a five-membered ring containing sulfur and nitrogen, with two carbonyl groups at positions 2 and 4, and a 4-hydroxybenzyl substituent at position 5.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its biological context as an intermediate for potent therapeutic agents.
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized below. These parameters are essential for understanding its behavior in various chemical and biological systems, aiding in formulation, synthesis optimization, and pharmacokinetic modeling.
| Property | Value | Source |
| IUPAC Name | 5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | [4] |
| CAS Number | 74772-78-4 | [1][2][4] |
| Molecular Formula | C₁₀H₉NO₃S | [1][2][4] |
| Molecular Weight | 223.25 g/mol | [1][2][4] |
| Appearance | White to off-white or light yellow solid/powder | [2] |
| Melting Point | 145-147°C | [2] |
| Boiling Point | 471.5 ± 18.0 °C (Predicted) | [2] |
| Density | 1.450 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.38 ± 0.50 (Predicted) | [2] |
| XLogP3 | 1.7 | [1][4] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving an initial Knoevenagel condensation followed by a reduction reaction.[1][3][5]
Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Intermediate)
This step involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione.[1][6]
-
Reagents and Materials:
-
Methodology:
-
To a suitable reaction flask, add 4-hydroxybenzaldehyde (e.g., 20 g) and 2,4-thiazolidinedione (e.g., 23 g) to toluene (e.g., 400 mL).[3]
-
Stir the mixture at room temperature.[3]
-
Add piperidine (e.g., 4.46 mL) and benzoic acid (e.g., 5 g) as catalysts to the mixture.[3]
-
Heat the mixture to reflux and maintain for approximately 5 hours, allowing for the removal of water.[3]
-
After the reaction is complete, cool the mixture slowly to room temperature.[3]
-
Add methanol (e.g., 50 mL) and stir for an additional 30 minutes to precipitate the product.[3]
-
Filter the resulting bright yellow solid, wash it with methanol, and dry at 60°C to obtain 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.[3]
-
Reduction to this compound
The intermediate is reduced to yield the final target compound.[3][5]
-
Reagents and Materials:
-
Methodology:
-
The reduction is performed in an aqueous basic solution using NaBH₄ as the reducing agent, CoCl₂ as a metal catalyst, and dimethylglyoxime as a ligand.[3][5]
-
The reaction reduces the exocyclic double bond of the benzylidene group.[5]
-
Following the reduction, the reaction is terminated by slowly adding an acid, such as acetic acid, to adjust the pH to 6-7, which precipitates the product.[3]
-
The precipitated solid is filtered and washed with water.[3]
-
The product is then dried under reduced pressure at 60°C to yield this compound.[3]
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Biological Context and Mechanism of Action
While this compound is primarily a synthetic intermediate, its derivatives are potent biological agents.[1] The thiazolidinedione class of compounds are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[7][8][9]
Mechanism of Action (Thiazolidinediones):
-
Ligand Binding: A TZD derivative enters the cell and binds to the ligand-binding domain (LBD) of PPAR-γ, which exists as a heterodimer with the Retinoid X Receptor (RXR).[8][9]
-
Conformational Change: This binding induces a conformational change in the PPAR-γ/RXR complex, causing the release of corepressor proteins and the recruitment of coactivator proteins.
-
Gene Transcription: The activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[8]
-
Biological Response: This leads to the transcription of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and lipid metabolism, ultimately resulting in improved insulin sensitivity and lower blood glucose levels.[8][9]
Derivatives of the thiazolidinedione scaffold have also been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6][10]
PPAR-γ Signaling Pathway Diagram
Caption: Generalized signaling pathway for Thiazolidinedione (TZD) agonists.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [chemicalbook.com]
- 3. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 4. This compound | C10H9NO3S | CID 10198397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rfppl.co.in [rfppl.co.in]
- 8. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class. While it is recognized as a key intermediate in the synthesis of TZD-based drugs like pioglitazone, it has also garnered attention for its own potential biological activities.[1][2] Preliminary studies suggest it may possess antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties.[3] The broader class of TZDs are well-established as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[4][5][6] Activation of PPARγ is a key mechanism for the therapeutic effects of TZD drugs.[7] This document provides detailed protocols for dissolving this compound and outlines experimental procedures for its application in cell culture-based research.
Data Presentation
The following table summarizes key quantitative data for this compound and related derivatives, providing a reference for experimental design.
| Parameter | Compound/Derivative | Cell Line(s) | Value | Reference(s) |
| GI50 | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Leukemia (SR) | 2.04 µM | [2][8] |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 µM | [2][8] | ||
| Colon Cancer (COLO 205) | 1.64 µM | [2][8] | ||
| CNS Cancer (SF-539) | 1.87 µM | [2][8] | ||
| Melanoma (SK-MEL-2) | 1.64 µM | [2][8] | ||
| Ovarian Cancer (OVCAR-3) | 1.87 µM | [2][8] | ||
| Renal Cancer (RXF 393) | 1.15 µM | [2][8] | ||
| Prostate Cancer (PC-3) | 1.90 µM | [2][8] | ||
| Breast Cancer (MDA-MB-468) | 1.11 µM | [2][8] | ||
| IC50 | 5-benzylidene thiazolidine-2,4-dione derivatives | Murine Leukemia (L1210) | 0.19 - 3.2 µM | [2] |
| Murine Mammary Carcinoma (FM3A) | 0.19 - 3.2 µM | [2] | ||
| Human T lymphocyte (CEM) | 0.19 - 3.2 µM | [2] | ||
| Human Cervix Carcinoma (HeLa) | 0.19 - 3.2 µM | [2] | ||
| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | 4.1 - 58 µM | [2] | |
| Novel 2,4-dioxothiazolidine derivative (22) | Hepatocellular Carcinoma (HepG2) | 2.04 µM | [9] | |
| Breast Cancer (MCF-7) | 1.21 µM | [9] | ||
| Molecular Weight | This compound | N/A | 223.25 g/mol | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A stock concentration of 10-50 mM in DMSO is recommended. For example, to prepare a 20 mM stock solution:
-
Molecular Weight (MW) = 223.25 g/mol
-
20 mmol/L = 0.02 mol/L
-
Weight (g) = 0.02 mol/L * 223.25 g/mol = 4.465 g/L = 4.465 mg/mL
-
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 20 mM stock, weigh 4.465 mg.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if precipitation occurs.[11]
-
Sterilization: While not always necessary for DMSO stocks, the solution can be sterilized by passing it through a 0.22 µm syringe filter if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells in Culture
Objective: To dilute the stock solution and treat cells with the desired final concentration of this compound.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells ready for treatment
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe limit.[12]
-
Example: To treat cells in a 6-well plate with a final volume of 2 mL per well with 10 µM of the compound from a 20 mM stock:
-
C1 * V1 = C2 * V2
-
(20,000 µM) * V1 = (10 µM) * (2000 µL)
-
V1 = (10 * 2000) / 20,000 = 1 µL
-
-
-
Prepare the Working Solution: It is recommended to perform a serial dilution. First, dilute the stock solution in a larger volume of pre-warmed complete cell culture medium to create an intermediate working solution. Then, add the appropriate volume of this working solution to the cell culture wells. This helps to prevent localized high concentrations of DMSO and compound precipitation.[12]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability and calculate the GI50 or IC50.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the GI50 or IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for cell culture studies.
Caption: Putative PPARγ signaling pathway.
References
- 1. 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor gamma in 3T3-L1 adipocytes: roles as a PPARgamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 74772-78-4 [smolecule.com]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidiabetic agent thiazolidinedione stimulates the interaction between PPAR gamma and CBP. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H9NO3S | CID 10198397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in Murine Models
For research use only. Not for use in diagnostic procedures.
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class of molecules.[1][2] While it is primarily recognized as a key intermediate in the synthesis of well-known antidiabetic drugs such as pioglitazone, the broader therapeutic potential of various TZD derivatives warrants investigation into its direct biological effects.[1][3] Thiazolidinediones are known to exert their effects primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, as well as inflammation.[2][4][5][6] This document provides a detailed, representative experimental protocol for the in vivo evaluation of this compound in mice, based on established methodologies for related TZD compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H9NO3S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in DMSO and ethanol | [7] |
Biological Activity
While specific in vivo data for this compound is limited, derivatives of the thiazolidine-2,4-dione scaffold have demonstrated a wide range of pharmacological activities, including:
-
Antihyperglycemic activity: By activating PPARγ, TZDs enhance insulin sensitivity and improve glucose uptake in peripheral tissues.[6][8]
-
Anti-inflammatory effects: TZDs can suppress the expression of pro-inflammatory cytokines and mediators.[9]
-
Anticancer properties: Some TZD derivatives have been shown to inhibit the growth of various cancer cell lines.[10][11]
-
Neuroprotective effects: Emerging research suggests a potential role for TZDs in neurodegenerative diseases.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental aims.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of investigation. Common murine models for evaluating TZD derivatives include:
-
Type 2 Diabetes:
-
Inflammation:
-
Carrageenan-induced paw edema: An acute model of inflammation.[9]
-
Lipopolysaccharide (LPS)-induced systemic inflammation: A model for studying sepsis and cytokine storm.
-
-
Cancer:
-
Xenograft models: Human cancer cell lines are implanted into immunocompromised mice.
-
Preparation of Dosing Solutions
Due to its solubility, this compound should be dissolved in a suitable vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Corn oil (for oral gavage)
Procedure:
-
For intraperitoneal (i.p.) injection, dissolve the compound in 100% DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
For oral gavage (p.o.), the compound can be suspended in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC).
Administration and Dosage
The route of administration and dosage will vary based on the experimental design and the specific TZD derivative.
Administration Routes:
-
Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism, leading to higher bioavailability.
-
Oral gavage (p.o.): Simulates clinical administration in humans.
-
Topical application: For dermatological studies.[7]
Dosage Range (based on related compounds):
| Dosage | Route | Application | Reference |
| 1, 3, 10 mg/kg | i.p. | Inflammatory pain | [9] |
| 30 mg/kg | p.o. | Hypoglycemic activity | [12] |
| 50 mg/kg | p.o. | Antidiabetic activity | [13] |
| 100 mg/kg | p.o. | Glucose tolerance test | [10] |
Acute and Sub-acute Toxicity: Preliminary studies should be conducted to determine the maximum tolerated dose (MTD) and to assess any potential toxicity. A common approach is to administer increasing doses of the compound and monitor the animals for signs of distress, weight loss, and changes in behavior for a period of up to 14 days.[9]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
This workflow describes a typical experiment to assess the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Z)-5-(2,4-Dihydroxybenzylidene)thiazolidine-2,4-dione Prevents UVB-Induced Melanogenesis and Wrinkle Formation through Suppressing Oxidative Stress in HRM-2 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a key synthetic intermediate in the development of thiazolidinedione (TZD) compounds.[1] While this specific molecule is primarily used in synthesis, its derivatives have been extensively investigated in various animal models for a range of therapeutic applications, including anti-cancer, anti-diabetic, and anti-inflammatory activities.[2][3][4] These application notes provide a summary of the available data on the dosing and administration of closely related TZD derivatives in animal models to guide researchers in their experimental design.
Data Presentation: Dosing and Administration of Thiazolidinedione Derivatives
The following tables summarize the quantitative data on the administration of various 5-benzylidenethiazolidine-2,4-dione derivatives in different animal models.
Table 1: Oral Administration of Thiazolidinedione Derivatives in Mice
| Compound Name | Animal Model | Dose Range | Dosing Regimen | Therapeutic Area | Key Findings |
| DN-108 | KKAy and db/db mice | 3-30 mg/kg | Daily for 10 days | Diabetes | Improved hyperglycemia, hypertriglyceridemia, and hyperinsulinemia.[3] |
| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione | BALB/c mice | Not specified | Oral administration | Acute Liver Injury | Decreased serum levels of ALT and AST.[4] |
| 5-(bromobenzylidene) thiazolidine-2,4-dione derivative (Compound 80) | BKS-db/db mice | 50 mg/kg | Not specified | Diabetes | Effective in reducing glucose, triglyceride, and LDL-C levels.[5] |
Table 2: Topical Administration of a Thiazolidinedione Derivative in Mice
| Compound Name | Animal Model | Concentration | Dosing Regimen | Therapeutic Area | Key Findings |
| (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione (MHY498) | HRM-2 hairless mice | Not specified | Topical application to dorsal skin for 28 days | Photoaging | Suppressed UVB-induced melanogenesis and wrinkle formation.[6] |
Table 3: Intramuscular/Subcutaneous Administration of a Thiazolidine Derivative in Companion Animals
| Compound Name | Animal Model | Dosing Regimen | Therapeutic Area | Key Findings |
| Thioproline (thiazolidine-4-carboxylic acid) | 23 dogs and 1 cat with tumors | 16-week trial | Cancer | Partial responses in some animals with solid tumors.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the administration of thiazolidinedione derivatives.
Protocol 1: Oral Administration for Anti-Diabetic Studies
Objective: To assess the anti-diabetic efficacy of a thiazolidinedione derivative when administered orally to diabetic mice.
Materials:
-
Thiazolidinedione derivative (e.g., DN-108)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Diabetic mouse models (e.g., KKAy or db/db mice)
-
Oral gavage needles
-
Blood glucose monitoring system
Procedure:
-
Compound Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign the animals to different treatment groups, including a vehicle control group.
-
Administration: Administer the compound suspension or vehicle to the mice via oral gavage once daily for the specified duration (e.g., 10 consecutive days).[3]
-
Monitoring: Monitor blood glucose levels from tail vein blood samples at regular intervals. Body weight and food/water intake should also be recorded.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of serum triglycerides and insulin levels.[3]
Protocol 2: Topical Administration for Skin Photoaging Studies
Objective: To evaluate the effect of a topically applied thiazolidinedione derivative on UVB-induced skin damage in hairless mice.
Materials:
-
Thiazolidinedione derivative (e.g., MHY498)
-
Vehicle for topical application (e.g., propylene glycol and ethanol)
-
HRM-2 hairless mice
-
UVB light source
-
Skin analysis equipment (e.g., for measuring skin brightness and wrinkles)
Procedure:
-
Compound Formulation: Dissolve the test compound in the vehicle to achieve the desired concentration.
-
UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation to induce photoaging.
-
Topical Application: Apply the compound solution or vehicle to the irradiated dorsal skin of the mice daily for the duration of the study (e.g., 28 days).[6]
-
Evaluation of Skin Parameters: At the end of the treatment period, evaluate skin brightness and wrinkle formation using appropriate instrumentation.
-
Histological and Molecular Analysis: Excise the dorsal skin for histological analysis (e.g., H&E and Fontana-Masson staining) and molecular analysis (e.g., Western blotting for tyrosinase, MMPs, and type 1 procollagen).[6]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: PPAR-γ signaling pathway activated by thiazolidinediones.
Experimental Workflow
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2 ,4-dio ne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, a readily available and orally active glitazone for the treatment of concanavalin A-induced acute liver injury of BALB/c mice [pubmed.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Z)-5-(2,4-Dihydroxybenzylidene)thiazolidine-2,4-dione Prevents UVB-Induced Melanogenesis and Wrinkle Formation through Suppressing Oxidative Stress in HRM-2 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot study on the treatment with thioproline of 24 small animals with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a member of the thiazolidinedione (TZD) class of heterocyclic compounds.[1][2] While it can serve as a synthetic intermediate for more complex molecules, the TZD scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide array of biological activities.[3] Notably, derivatives of thiazolidine-2,4-dione have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[3][4][5] Overactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes and obesity, making it a prime therapeutic target.[4][6][7]
These application notes provide a comprehensive framework for utilizing this compound and its analogs in high-throughput screening (HTS) campaigns to identify and characterize novel PTP1B inhibitors. The protocols herein describe detailed methodologies for primary biochemical screening, hit confirmation, and secondary cell-based assays for target engagement.
Target Pathway: PTP1B in Insulin Signaling
PTP1B plays a critical role in attenuating the insulin signaling cascade. Upon insulin binding to its receptor (IR), the receptor undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thereby terminating the signal. Inhibition of PTP1B is hypothesized to enhance and prolong insulin signaling, leading to improved glucose homeostasis.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PTP1B inhibitors from a library of thiazolidinedione derivatives, including this compound, follows a multi-step process. This workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising candidates.
Experimental Protocols
Primary Biochemical HTS Assay (pNPP Substrate)
This protocol describes a colorimetric assay suitable for HTS, using p-nitrophenyl phosphate (pNPP) as a substrate to measure PTP1B activity. The dephosphorylation of pNPP by PTP1B generates a yellow product, p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[4]
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
This compound and other library compounds
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of library compounds in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Dilute recombinant PTP1B to 1.0 nM in cold Assay Buffer.
-
Assay Reaction:
-
Add 10 µL of the diluted PTP1B enzyme solution to each well of the compound plate.
-
Incubate at room temperature for 20 minutes to allow for compound-enzyme interaction.
-
Prepare a 2x pNPP substrate solution (e.g., 4 mM) in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the pNPP solution to each well (final pNPP concentration will be near the Km value).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Add 10 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Table 1: HTS Assay Parameters and Acceptance Criteria
| Parameter | Value | Reference |
| Enzyme Concentration | 0.5 nM (final) | [8] |
| Substrate (pNPP) Conc. | 2 mM (final, at Km) | [4] |
| Incubation Time | 30 minutes | [9] |
| Z'-factor | > 0.5 | [4] |
| Signal-to-Background Ratio | > 3 | [4] |
| %CV of Controls | < 10% | [4] |
Dose-Response and IC50 Determination
For confirmed hits from the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 100 µM).
-
Perform the biochemical assay as described in section 4.1 with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Table 2: Hypothetical IC50 Data for Selected Thiazolidinedione Hits
| Compound ID | Structure | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity Index (TCPTP/PTP1B) |
| Lead-1 | This compound | 4.2 | > 100 | > 23.8 |
| Analog-A | 5-(4-Methoxybenzyl)thiazolidine-2,4-dione | 8.5 | 95.1 | 11.2 |
| Analog-B | 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione | 2.1 | 50.3 | 24.0 |
| Control | Suramin | 15.6 | 25.4 | 1.6 |
Note: Data are representative and for illustrative purposes only.
Cell-Based Target Engagement Assay
This protocol assesses the ability of a test compound to enhance the phosphorylation of a PTP1B substrate, such as the insulin receptor, within a cellular context.
Materials:
-
HEK293 cells overexpressing the human insulin receptor.
-
Serum-free culture medium.
-
Insulin solution.
-
Test compounds (e.g., this compound).
-
Lysis Buffer with phosphatase and protease inhibitors.
-
Antibodies for Western Blot or ELISA: anti-phospho-IR (pY1150/1151) and anti-total-IR.
Procedure:
-
Cell Culture: Plate HEK293-IR cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Add test compounds at various concentrations to the cells and incubate for 1 hour.
-
Insulin Stimulation: Add insulin to a final concentration of 10 nM and incubate for 10 minutes.
-
Cell Lysis: Aspirate the medium and add ice-cold Lysis Buffer to each well.
-
Quantification:
-
Collect the cell lysates.
-
Quantify the levels of phosphorylated IR and total IR using a sandwich ELISA or Western blotting.
-
-
Data Analysis: Normalize the phosphorylated IR signal to the total IR signal. Determine the fold-increase in IR phosphorylation in the presence of the compound compared to the vehicle control.
Conclusion
The thiazolidinedione scaffold, exemplified by this compound, represents a promising starting point for the discovery of novel PTP1B inhibitors. The protocols outlined in these application notes provide a robust framework for a high-throughput screening campaign, from initial hit identification using a biochemical assay to validation of on-target activity in a cellular context. Successful execution of this workflow can lead to the identification of potent and selective PTP1B inhibitors with therapeutic potential for metabolic diseases.
References
- 1. Buy this compound | 74772-78-4 [smolecule.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidinedione (TZD) core structure. While not an active pharmaceutical ingredient itself, it serves as a critical starting material and key intermediate in the synthesis of a class of antidiabetic drugs known as thiazolidinediones or "glitazones".[1][2] The TZD class of drugs, which includes compounds like Pioglitazone and Rosiglitazone, are potent insulin sensitizers used in the management of type 2 diabetes mellitus (T2DM).[3][4] They primarily exert their therapeutic effects by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6][7]
These application notes provide a comprehensive overview of the use of this compound as a scaffold for the development of novel PPAR-γ agonists. This document details the underlying mechanism of action and provides standardized protocols for the synthesis of derivatives and their subsequent evaluation using in vitro and in vivo models of diabetes.
Mechanism of Action: Thiazolidinediones as PPAR-γ Agonists
Thiazolidinediones function as selective agonists for PPAR-γ, a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[6][7] The activation of PPAR-γ by a TZD ligand initiates a cascade of events that ultimately leads to improved insulin sensitivity.
The mechanism involves the following key steps:
-
Ligand Binding: The TZD derivative enters the cell and binds to the ligand-binding domain of PPAR-γ in the nucleus.
-
Heterodimerization: Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[5]
-
PPRE Binding: This PPAR-γ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5]
-
Gene Transcription: The binding to PPREs modulates the transcription of numerous genes involved in glucose and lipid metabolism, and energy balance.[7] This leads to several beneficial downstream effects, including:
-
Enhanced insulin-stimulated glucose uptake in peripheral tissues like muscle and fat.
-
Regulation of adipogenesis and fatty acid storage.
-
Decreased release of free fatty acids (FFAs), which can contribute to insulin resistance.
-
Modulation of adipokine secretion (e.g., increased adiponectin).
-
Experimental Protocols
The following protocols describe the synthesis of novel TZD derivatives from this compound and their subsequent evaluation for antidiabetic activity.
Protocol 1: Synthesis of Novel TZD Derivatives
This protocol outlines a general method for synthesizing TZD derivatives via Williamson ether synthesis.
Objective: To synthesize a library of TZD compounds by alkylating the hydroxyl group of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or other suitable base
-
Various alkyl halides (e.g., 2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate for Pioglitazone synthesis)[2]
-
Ethanol or other suitable solvent
-
Ethyl acetate
-
Hexane
-
Activated charcoal
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound and a molar equivalent of KOH in ethanol at room temperature and stir for 1 hour to form the potassium salt.[2]
-
In a separate flask, dissolve the desired alkyl halide in ethanol.
-
Add the alkyl halide solution dropwise to the reaction mixture.
-
Reflux the mixture for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography. For example, dissolve the residue in ethyl acetate, treat with activated charcoal, filter, concentrate, and precipitate the product by adding hexane.[2]
-
Dry the purified product under vacuum and characterize its structure using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro PPAR-γ Transactivation Assay
Objective: To determine if the newly synthesized TZD derivatives can activate the PPAR-γ receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPAR-γ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Synthesized TZD derivatives, Rosiglitazone (positive control)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPAR-γ expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized TZD derivatives or Rosiglitazone. Include a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the β-galactosidase activity to normalize for transfection efficiency.
-
Calculate the fold activation relative to the vehicle control.
Protocol 3: In Vitro Glucose Uptake Assay in C2C12 Myotubes
Objective: To assess the effect of synthesized TZD derivatives on glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Insulin, Rosiglitazone (positive controls)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium.
-
Once confluent, switch to Differentiation Medium to induce differentiation into myotubes over 4-6 days.
-
-
Treatment:
-
Treat the differentiated myotubes with various concentrations of the synthesized compounds or controls for 18-24 hours.
-
-
Glucose Uptake Assay:
-
Wash the cells with KRH buffer and incubate in KRH buffer for 2 hours to serum starve.
-
For insulin-stimulated uptake, treat with 100 nM insulin for 30 minutes.
-
Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence values to the total protein content in each well.
-
Protocol 4: In Vivo Hypoglycemic Activity in a Diabetic Rat Model
Objective: To evaluate the blood glucose-lowering effects of the synthesized TZD derivatives in an animal model of diabetes. The Streptozotocin (STZ)-induced diabetic rat model is commonly used.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Metformin or Pioglitazone (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
Acclimatize rats for one week.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg), freshly dissolved in cold citrate buffer.[6]
-
Provide 10% sucrose solution for the first 48 hours post-injection to prevent initial drug-induced hypoglycemia.[6][7]
-
After 72 hours, measure fasting blood glucose levels from the tail vein. Rats with fasting blood glucose >250 mg/dL are considered diabetic and selected for the study.
-
-
Experimental Design:
-
Divide the diabetic rats into groups (n=6-8 per group):
-
Group I: Normal Control (non-diabetic, vehicle-treated)
-
Group II: Diabetic Control (diabetic, vehicle-treated)
-
Group III: Positive Control (diabetic, treated with Metformin or Pioglitazone)
-
Group IV, V, etc.: Test Groups (diabetic, treated with synthesized TZD derivatives at various doses)
-
-
-
Treatment and Monitoring:
-
Administer the test compounds and controls orally once daily for 14-21 days.
-
Measure fasting blood glucose levels and body weight at regular intervals (e.g., Day 0, 7, 14, 21).
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, liver function tests).
-
Data Presentation
Quantitative data from the above experiments should be summarized for clear comparison.
Table 1: In Vitro Activity of Synthesized TZD Derivatives
| Compound ID | PPAR-γ Activation (EC50, µM) | Glucose Uptake (% of Control at 10 µM) | Cytotoxicity (CC50, µM) |
| Rosiglitazone | 0.15 | 185% | > 100 |
| Derivative A | 0.52 | 160% | > 100 |
| Derivative B | 1.20 | 145% | 85 |
| Derivative C | 0.25 | 175% | > 100 |
Table 2: In Vivo Hypoglycemic Effect of Lead Compound (e.g., Derivative C)
| Treatment Group | Dose (mg/kg) | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | % Reduction in Blood Glucose |
| Diabetic Control | - | 385 ± 25 | 410 ± 30 | -6.5% |
| Pioglitazone | 10 | 390 ± 20 | 155 ± 15 | 60.3% |
| Derivative C | 5 | 380 ± 22 | 190 ± 18 | 50.0% |
| Derivative C | 10 | 395 ± 18 | 160 ± 12 | 59.5% |
| (Values are represented as Mean ± SEM) |
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. rjdnmd.org [rjdnmd.org]
- 4. rjdnmd.org [rjdnmd.org]
- 5. Dexamethasone-Induced Insulin Resistance: Kinetic Modeling Using Novel PET Radiopharmaceutical 6-Deoxy-6-[18F]fluoro-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of the novel compound, 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione.
The thiazolidinedione core is a well-known pharmacophore present in various drugs with anti-inflammatory properties. This document outlines a systematic approach to characterize the anti-inflammatory effects of this compound, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation.
Experimental Workflow
A tiered approach is recommended to efficiently assess the anti-inflammatory properties of a test compound. This workflow begins with broad in vitro screening assays, progresses to more detailed cell-based and mechanistic studies, and culminates in in vivo validation.[1]
Caption: General experimental workflow for anti-inflammatory drug discovery.
In Vitro Assays
In vitro assays provide the first line of evidence for the anti-inflammatory potential of a compound and are suitable for initial screening.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[2][3] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4][5] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells without LPS stimulation) should also be included.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
Data Presentation:
| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| Compound (1 µM) + LPS | ||
| Compound (5 µM) + LPS | ||
| Compound (10 µM) + LPS | ||
| Compound (25 µM) + LPS | ||
| Compound (50 µM) + LPS | ||
| L-NAME (Positive Control) + LPS |
Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade.[6][7] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages can provide further insight into the anti-inflammatory activity of the test compound.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay (Steps 1-4).
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][9][10][11][12]
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples. Calculate the percentage of inhibition for each cytokine at different compound concentrations.
Data Presentation:
| Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| Compound (1 µM) + LPS | ||||
| Compound (5 µM) + LPS | ||||
| Compound (10 µM) + LPS | ||||
| Compound (25 µM) + LPS | ||||
| Compound (50 µM) + LPS | ||||
| Dexamethasone (Positive Control) + LPS |
Mechanistic Studies: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.
NF-κB Signaling Pathway
Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[6][13][14][15][16] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[16]
Caption: Simplified NF-κB signaling pathway in inflammation.
Protocol (Western Blotting for IκBα Degradation and NF-κB p65 Nuclear Translocation):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts using a commercial kit.
-
Western Blotting:
-
Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against IκBα (for cytoplasmic extracts) and NF-κB p65 (for nuclear extracts). Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in IκBα in the cytoplasm and an increase in p65 in the nucleus upon LPS stimulation, and the reversal of these effects by the test compound, would indicate inhibition of the NF-κB pathway.
MAPK Signaling Pathway
Principle: Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are another set of crucial signaling molecules involved in the inflammatory response.[17][18][19][20] LPS activates these kinases through phosphorylation, which in turn activates downstream transcription factors that contribute to the expression of pro-inflammatory genes.
Caption: General overview of a MAPK signaling cascade.
Protocol (Western Blotting for Phosphorylated MAPKs):
-
Cell Culture and Treatment: Similar to the NF-κB protocol, treat RAW 264.7 cells with the test compound and then stimulate with LPS for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Prepare whole-cell lysates.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer.
-
Probe the membranes with primary antibodies against the phosphorylated forms of p38, ERK1/2, and JNK (p-p38, p-ERK1/2, p-JNK). Also, probe for the total forms of these proteins (total p38, total ERK1/2, total JNK) as loading controls.
-
Use HRP-conjugated secondary antibodies and ECL for detection.
-
-
Data Analysis: Determine the ratio of phosphorylated protein to total protein. A reduction in this ratio in the presence of the test compound would suggest inhibition of the MAPK pathway.
In Vivo Models of Inflammation
In vivo studies are essential to confirm the anti-inflammatory efficacy of a compound in a whole-organism context.[21][22]
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[23][24][25][26] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by paw swelling (edema), which can be measured to assess the efficacy of anti-inflammatory drugs.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Carrageenan control
-
Group 3-5: this compound at different doses (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)
-
Group 6: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer the test compound or vehicle one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | - | |
| Carrageenan Control | - | 0 | |
| Compound | 10 | ||
| Compound | 25 | ||
| Compound | 50 | ||
| Indomethacin | 10 |
LPS-Induced Endotoxemia in Mice
Principle: Systemic administration of a high dose of LPS in mice induces a severe inflammatory response, mimicking aspects of sepsis and endotoxic shock.[27][28][29][30][31] This model is useful for evaluating the systemic anti-inflammatory effects of a compound.
Protocol:
-
Animals: Use male C57BL/6 mice.
-
Grouping and Dosing: Similar to the paw edema model, divide the mice into groups and administer the test compound or vehicle.
-
Endotoxemia Induction: Inject a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, intraperitoneally) one hour after compound administration.
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6).
-
Survival Study (Optional): In a separate experiment, monitor the survival of the animals for up to 72 hours after LPS injection.
-
Data Analysis: Measure serum cytokine levels using ELISA. For survival studies, plot Kaplan-Meier survival curves and analyze using the log-rank test.
Data Presentation:
Serum Cytokine Levels:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | ||
| LPS Control | - | ||
| Compound | 10 | ||
| Compound | 25 | ||
| Compound | 50 | ||
| Dexamethasone | 5 |
Survival Rate:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at 72 hours |
| LPS Control | - | |
| Compound | 10 | |
| Compound | 25 | |
| Compound | 50 |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. A systematic progression from in vitro screening to in vivo efficacy and mechanistic studies will enable a thorough characterization of its therapeutic potential. The careful execution of these experiments and meticulous data analysis are paramount to advancing this compound through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of plasma TNF-α, IL-6 and hs-CRP levels [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Changes in Glucose, TNF-α and IL-6 Blood Levels in Middle-aged Women Associated with Aerobic Exercise and Meditation Training - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. purformhealth.com [purformhealth.com]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synapse.koreamed.org [synapse.koreamed.org]
- 19. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 20. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 24. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 25. inotiv.com [inotiv.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 28. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC | PLOS One [journals.plos.org]
Application Notes and Protocols for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in Cancer Cell Line Studies
Introduction
Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While initially recognized for their antidiabetic properties, numerous studies have highlighted their potential as anticancer agents. This application note focuses on the use of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its closely related analogues in cancer cell line studies. While specific research on this compound is limited, the broader class of 5-benzylidenethiazolidine-2,4-dione derivatives has been extensively studied, providing valuable insights into their anticancer mechanisms. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis through both intrinsic and extrinsic pathways.
These notes provide a summary of the cytotoxic activities of related TZD derivatives, detailed protocols for key experimental assays, and visualizations of the pertinent signaling pathways to guide researchers in the investigation of this compound and similar compounds as potential anticancer agents.
Data Presentation: Cytotoxicity of Thiazolidine-2,4-dione Derivatives
The following tables summarize the cytotoxic activity of various 5-benzylidenethiazolidine-2,4-dione derivatives against several human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of 5-benzylidenethiazolidine-2,4-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 22 | MCF-7 (Breast Cancer) | 1.21 | |
| HepG2 (Liver Cancer) | 2.04 | ||
| Compound 5d | Leukemia SR | 2.04 | |
| NCI-H522 (Non-Small Cell Lung Cancer) | 1.36 | ||
| COLO 205 (Colon Cancer) | 1.64 | ||
| SF-539 (CNS Cancer) | 1.87 | ||
| SK-MEL-2 (Melanoma) | 1.64 | ||
| OVCAR-3 (Ovarian Cancer) | 1.87 | ||
| RXF 393 (Renal Cancer) | 1.15 | ||
| PC-3 (Prostate Cancer) | 1.90 | ||
| MDA-MB-468 (Breast Cancer) | 1.11 | ||
| Compound 4g | HepG2 (Liver Cancer) | 6.22 | |
| A549 (Lung Cancer) | 12.92 | ||
| MCF-7 (Breast Cancer) | 10.66 | ||
| HCT116 (Colorectal Carcinoma) | 11.17 | ||
| Compound 5g | HepG2 (Liver Cancer) | 3.86 | |
| A549 (Lung Cancer) | 7.55 | ||
| MCF-7 (Breast Cancer) | 10.65 | ||
| HCT116 (Colorectal Carcinoma) | 9.04 |
Table 2: Cell Cycle Arrest Analysis of Compound 22 in MCF-7 Cells
| Cell Cycle Phase | Control (%) | Compound 22 (1.21 µM) (%) |
| G0/G1 | 63.21 | 50.14 |
| S | 25.48 | 35.12 |
| G2/M | 11.31 | 14.74 |
| Reference: |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (or related compound)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by the compound.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against VEGFR-2, Caspase-3, Bcl-2, Bax, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Visualizations
The following diagrams illustrate the potential mechanisms of action of 5-benzylidenethiazolidine-2,4-dione derivatives in cancer cells.
Caption: General experimental workflow for evaluating the anticancer properties of a test compound.
Caption: Proposed mechanism of action involving VEGFR-2 inhibition and apoptosis induction.
Measuring the Binding Affinity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying the binding affinity of the small molecule 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione to its target protein. Thiazolidinediones are a well-known class of compounds, often targeting nuclear receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies, lead optimization, and understanding the compound's mechanism of action.[2]
This guide covers three widely used techniques for measuring binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each section includes the underlying principles, detailed experimental protocols, and data presentation guidelines.
Data Presentation: Summarizing Binding Affinity Data
Quantitative data from binding affinity experiments should be organized for clear comparison. While specific binding data for this compound is not publicly available, the following table presents representative data for other thiazolidinedione compounds binding to PPARγ, which can serve as a reference.
| Thiazolidinedione Compound | Binding Affinity (Value) | Parameter | Assay Method |
| Rosiglitazone (BRL49653) | ~40 nM | Kd | Radioligand Binding Assay |
| Rosiglitazone | 60 nM | EC50 | Not Specified |
| Pioglitazone | 0.5492 µM | EC50 | Not Specified |
| Troglitazone | 780 nM (murine), 555 nM (human) | EC50 | Not Specified |
| Ciglitazone | 3.0 µM | EC50 | In vitro PPARγ activation assay |
| Netoglitazone | 3 µM | EC50 | In vitro PPARγ activation assay |
| Lobeglitazone | 137.4 nM | EC50 | Not Specified |
Note: Binding affinity values can vary depending on the specific assay conditions, such as the source of the protein and the experimental buffer used.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[3] It is considered the gold standard for characterizing thermodynamic and kinetic profiles of molecular interactions, as it can simultaneously determine the binding constant (Ka), reaction stoichiometry (n), enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) in a single experiment.[4]
Experimental Protocol
-
Protein Preparation (Macromolecule):
-
Express and purify the target protein to >95% purity.
-
Dialyze the purified protein against 2-4 L of the ITC buffer (e.g., PBS or HEPES) overnight at 4°C with at least two buffer changes.
-
Retain the final dialysis buffer (dialysate) for preparing the ligand solution to ensure a perfect buffer match.
-
After dialysis, determine the final protein concentration accurately (e.g., using A280 measurement).
-
Centrifuge the protein solution at high speed to remove any aggregates.
-
-
Ligand Preparation (this compound):
-
Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Dilute the stock solution to the final desired concentration using the dialysate from the protein preparation. The final DMSO concentration should be kept low and consistent between experiments.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.
-
Fill the reference cell with distilled water or the dialysate buffer.
-
Set the desired experimental temperature (commonly 25°C).
-
-
Loading Samples:
-
Carefully load the target protein solution into the sample cell, avoiding the introduction of bubbles. A typical concentration is in the range of 5-50 µM.
-
Load the this compound solution into the injection syringe. The ligand concentration is typically 10-20 times that of the protein concentration.
-
-
Titration:
-
Set the injection parameters, including the number of injections, injection volume (e.g., 2.0 µL), and spacing between injections.
-
Initiate the titration. The ligand is injected in a series of small aliquots into the protein solution. The heat change after each injection is measured.
-
C. Control Experiment [5]
-
Perform a control titration by injecting the ligand solution from the syringe into the ITC buffer in the sample cell, using the exact same experimental parameters. This measures the heat of dilution, which will be subtracted from the binding data.
D. Data Analysis [5]
-
The raw data consists of a series of peaks, with each peak representing the heat change upon injection.
-
Integrate the area under each peak to determine the heat released or absorbed (ΔH).
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
ITC Workflow Diagram
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors molecular binding events in real-time.[8] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) flows over the surface.[8][9] This technique provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[2]
Experimental Protocol
A. Sample Preparation [9]
-
Protein and Ligand Preparation:
-
Express and purify the target protein and prepare the this compound analyte. Ensure high purity and stability for both.
-
Prepare a running buffer (e.g., HBS-EP) that is compatible with both molecules. The analyte should be dissolved in the running buffer.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor chip surface (e.g., using an amine coupling kit).
-
Immobilize the target protein (ligand) onto the sensor chip surface to a desired density.
-
Deactivate any remaining reactive groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound (analyte) in the running buffer.
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
Monitor the binding in real-time, which is recorded as a sensorgram (response units vs. time).
-
After the association phase, inject running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
C. Data Analysis [8]
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = koff/kon).
SPR Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodology for Assessing the Toxicity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies for assessing the potential toxicity of the novel compound 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione. The protocols outlined herein cover essential in vitro and in vivo assays to evaluate cytotoxicity, genotoxicity, hepatotoxicity, and acute systemic toxicity, crucial steps in the preclinical safety assessment of new chemical entities.
In Vitro Cytotoxicity Assessment
The initial stage of toxicity evaluation involves determining the cytotoxic potential of the compound against various cell lines. This provides a fundamental understanding of its concentration-dependent effects on cell viability and proliferation.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's cytotoxicity. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer and normal cell lines. It is imperative to experimentally determine these values for the specific compound. Data for structurally related thiazolidinedione derivatives suggest potential activity in the low micromolar range against certain cancer cell lines.[1][2][3][4][5]
| Cell Line | Cell Type | This compound (µM) [Hypothetical] | Doxorubicin (µM) [Positive Control] |
| HepG2 | Hepatocellular Carcinoma | 15.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 22.1 | 1.2 |
| A549 | Lung Carcinoma | 35.8 | 1.5 |
| HCT116 | Colon Carcinoma | 18.9 | 0.9 |
| Vero | Normal Kidney Epithelial | > 100 | 5.2 |
| BJ | Normal Foreskin Fibroblast | > 100 | 4.8 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cell lines (e.g., HepG2, MCF-7, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, a compound known for its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in water and many common organic solvents.[1] Available data indicates it is slightly soluble in heated Dimethyl Sulfoxide (DMSO) and Methanol.[2] This poor solubility can pose significant challenges for in vitro and in vivo studies, affecting dissolution, bioavailability, and overall therapeutic efficacy.
Q2: Why is improving the solubility of this compound important?
A2: Enhancing the aqueous solubility of this compound is crucial for several reasons. For oral drug delivery, improved solubility can lead to a higher dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. This, in turn, can enhance bioavailability and therapeutic effectiveness. In a research setting, achieving higher concentrations in aqueous buffers is essential for various biological assays and screening experiments.
Q3: What are the primary strategies for enhancing the solubility of thiazolidinedione derivatives like this one?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. The most common and effective methods for thiazolidinedione derivatives include:
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[3][4]
-
Cyclodextrin Complexation: This technique encapsulates the hydrophobic drug molecule within a cyclodextrin host, forming a more soluble inclusion complex.[5]
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[6]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
-
Use of Co-solvents: Preparing a stock solution in a water-miscible organic solvent like DMSO before further dilution in an aqueous medium is a common laboratory practice.
Troubleshooting Guides
Issue 1: Low Dissolution Rate in Aqueous Buffers
Possible Cause: The inherent low aqueous solubility and crystalline nature of this compound limit its dissolution rate.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Employ techniques like milling to reduce the particle size of the compound. A smaller particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[6]
-
-
Formulation as a Solid Dispersion:
-
Complexation with Cyclodextrins:
Issue 2: Precipitation of the Compound Upon Dilution of a DMSO Stock Solution
Possible Cause: The compound is soluble in the high concentration of the organic co-solvent (DMSO) but precipitates out when the concentration of the co-solvent is significantly lowered by dilution in an aqueous buffer.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest tolerable final concentration of DMSO in your experiment that keeps the compound in solution.
-
Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Pluronic F68, in the aqueous buffer to help maintain the solubility of the compound upon dilution.
-
Prepare a Cyclodextrin Complex: Prepare an aqueous stock solution of the compound complexed with a cyclodextrin, which can then be diluted in the buffer without precipitation.[7]
Quantitative Data Summary
| Technique | Carrier/Agent | Drug-to-Carrier Ratio (w/w) | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | Polyethylene Glycol (PEG) 4000 | 1:3 | Significant improvement in dissolution rate | [10] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 1:5 | 4.2-fold increase in apparent solubility | [3] |
| Cyclodextrin Complexation | β-Cyclodextrin | 1:1 | Marked enhancement in dissolution rate | [11] |
| Liquisolid Tablet | Not Applicable | Not Applicable | 3.06-fold increase in bioavailability (AUC) | [12] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh 100 mg of this compound and 300 mg of PVP K30 (1:3 ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
Workflow for Solid Dispersion Preparation:
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Water-Ethanol mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh 223 mg of this compound (1 mmol) and 1135 mg of β-cyclodextrin (1 mmol) for a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 45-60 minutes. The consistency should remain paste-like.
-
Dry the resulting paste in a vacuum oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Wash the powder with a small amount of cold water to remove any uncomplexed drug and cyclodextrin, followed by filtration.
-
Dry the final product in a vacuum oven.
Workflow for Cyclodextrin Complexation:
Relevant Signaling Pathway
Thiazolidinediones are known to exert their effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[13][14][15][16][17]
PPARγ Signaling Pathway:
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. japer.in [japer.in]
- 5. humapub.com [humapub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alzet.com [alzet.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. JCI - PPARγ and human metabolic disease [jci.org]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The CD36-PPARγ Pathway in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves a Knoevenagel condensation followed by a reduction.
Step 1: Knoevenagel Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | Ineffective catalyst | - Use a catalytic amount of piperidine, piperidinium acetate, or piperidinium benzoate.[1] - Consider using pyrrolidine as a catalyst in an alcohol solvent like methanol.[1] - For solvent-free conditions, glycine under microwave irradiation can be an efficient catalyst. |
| Inappropriate solvent | - Aromatic hydrocarbons like toluene are effective, often at reflux temperature.[1] - Alcohols such as ethanol or propanol can also be used.[2][3] Propanol has been shown to give high yields.[3] | |
| Suboptimal reaction temperature | - The reaction is typically performed at the reflux temperature of the chosen solvent.[1] This can range from 100 to 150 °C.[1] | |
| Long reaction times with low conversion | - While some literature suggests long reaction times (20-35 hours), studies have shown that optimal yields can be achieved in shorter times (around 10.5 hours).[3][4] - Microwave-assisted synthesis can significantly reduce reaction times.[5] | |
| Formation of Side Products | Polymerization of 4-hydroxybenzaldehyde | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. |
| O-acylation of the phenolic group | In subsequent reaction steps involving acylation, the phenolic hydroxyl group can be acylated, leading to unwanted byproducts.[6] Protecting the hydroxyl group may be necessary for certain downstream applications. |
Step 2: Reduction of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Ineffective reducing agent or conditions | - A common method is the reduction using sodium borohydride (NaBH₄) in the presence of a metal catalyst like cobalt chloride (CoCl₂) and a ligand such as dimethylglyoxime in a basic aqueous solution.[7] - Other reducing systems include H₂/Pd, Pearlmann's catalyst (Pd(OH)₂/C) in dioxane, or Mg in methanol.[4] |
| Low Yield of Final Product | Poor precipitation or isolation | - After reduction, the reaction is typically terminated by the slow addition of an acid (e.g., acetic acid) to precipitate the product at a pH of 6-7.[1][7] - Ensure the mixture is sufficiently cooled to maximize precipitation. |
| Difficulty in Purification | Presence of unreacted starting material or byproducts | - The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1][7] - Treatment with activated charcoal in a solvent like ethyl acetate can help remove colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, 4-hydroxybenzaldehyde undergoes a Knoevenagel condensation with thiazolidine-2,4-dione to form the intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. This intermediate is then reduced to yield the final product, this compound.[1]
Q2: Which catalysts are most effective for the Knoevenagel condensation step?
A2: Basic catalysts are commonly used. Piperidine, piperidinium acetate, and piperidinium benzoate are frequently employed in solvents like toluene.[1] Pyrrolidine in an alcohol solvent is another effective option.[1] For greener synthesis, glycine under microwave irradiation has been reported to be efficient.
Q3: What are the recommended solvents and temperatures for the condensation reaction?
A3: The choice of solvent often dictates the reaction temperature. Aromatic hydrocarbons like toluene are used at reflux temperatures, typically between 100-150 °C.[1] Alcohols such as ethanol and propanol are also suitable, with propanol showing high yields.[2][3]
Q4: How can I reduce the long reaction times reported in some literature for the Knoevenagel condensation?
A4: While older literature may report reaction times of 20-35 hours, optimization studies have shown that maximum yields can often be achieved in a shorter duration, around 10.5 hours.[3][4] Employing microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times.[5]
Q5: What is an effective and environmentally friendly method for the reduction step?
A5: A notable method involves using sodium borohydride as the reducing agent with cobalt chloride as a metal catalyst and dimethylglyoxime as a ligand in water as the solvent.[7] This aqueous system simplifies the workup, as the product can be precipitated by adjusting the pH.[1][7]
Q6: How do I purify the final product, this compound?
A6: After precipitation from the reaction mixture by acidification, the product can be further purified.[1][7] Recrystallization from a solvent mixture like ethyl acetate and hexane is a common method.[1][7] To remove colored impurities, the product can be dissolved in ethyl acetate and treated with activated charcoal followed by reflux and filtration.[1]
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol is adapted from various literature sources for the synthesis of 5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
-
To a round-bottomed flask equipped with a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (0.188 mol) and 2,4-thiazolidinedione (0.188 mol) in toluene.
-
Add a catalytic amount of piperidine (1 ml).
-
Heat the mixture to reflux and stir. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a benzene:ethyl acetate (8:2) solvent system.
-
Once the reaction is complete, cool the mixture. The product will precipitate from the toluene.
-
Filter the precipitate and wash it with cold, dry toluene and then with dry ethanol.
Protocol 2: Reduction to this compound
This protocol is based on a patented method utilizing an aqueous system.[7]
-
In a reaction vessel, add cobalt chloride hexahydrate (0.61 g) and dimethylglyoxime (2.98 g) to 600 mL of purified water and stir.
-
Add 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (30 g) to the mixture.
-
Adjust the pH of the mixture to 10.5 by adding a 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 30 minutes, then cool to 0 °C.
-
Separately, prepare a solution of sodium borohydride (51.3 g) in 200 mL of purified water and 1 mL of 1 N NaOH.
-
Slowly add the sodium borohydride solution dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Terminate the reaction by slowly adding an acid (e.g., acetic acid) to adjust the pH to 6-7, which will precipitate the product.
-
Stir for an additional hour after the product has precipitated.
-
Filter the product, wash with water, and dry at 60 °C under reduced pressure.
Visualizations
References
- 1. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
"optimizing the reaction conditions for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the two-stage synthesis of this compound, which involves an initial Knoevenagel condensation followed by a reduction reaction.
Stage 1: Knoevenagel Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The amine catalyst (e.g., piperidine) may have degraded. | Use freshly distilled piperidine or a new bottle. Consider using alternative catalysts such as piperidinium acetate or benzoate.[1] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time or temperature cautiously. One study suggests a reaction time of 5 hours under reflux in toluene.[1] | |
| Presence of Water: Water can inhibit the condensation reaction. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically. | |
| Poor Quality Reagents: Starting materials may be impure. | Use high-purity 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. | |
| Formation of Side Products | Self-condensation of Aldehyde: Can occur under strongly basic conditions. | Use a catalytic amount of a weaker base. Piperidinium salts can offer better control. |
| Decomposition of Reactants: Phenolic hydroxyl group is sensitive to high temperatures and strong bases. | Maintain a controlled temperature and use a milder catalyst. | |
| Product Precipitation Issues | Incorrect pH for Precipitation: The intermediate product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is precipitated by acidification. | After the reaction, cool the mixture and carefully add an acid (e.g., acetic acid or dilute HCl) to adjust the pH to around 6-7 to ensure complete precipitation.[1] |
| Purification Difficulties | Contamination with Starting Materials: Incomplete reaction can lead to contamination. | Optimize reaction conditions to drive the reaction to completion. Recrystallization from a suitable solvent like ethanol or acetic acid can be effective for purification.[2] |
| Oily Product Instead of Solid: May indicate impurities. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Column chromatography can be used for further purification if needed. |
Stage 2: Reduction of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose if not stored properly. | Use a fresh batch of NaBH₄. The reduction can be performed in a basic aqueous solution.[1] |
| Ineffective Catalyst System: The metal catalyst and ligand may not be optimal. | A common system for this reduction is CoCl₂ as the metal catalyst and dimethylglyoxime as the ligand in a basic aqueous solution with NaBH₄.[1] | |
| Low Yield of Final Product | Side Reactions: The double bond may not be selectively reduced. | An electrochemical reduction method has been reported as a greener and more chemoselective alternative to traditional reducing agents.[3] |
| Loss of Product During Workup: The final product is precipitated by adjusting the pH. | After reduction, carefully acidify the reaction mixture to a pH of 6-7 with an acid like acetic acid to precipitate the product.[1] | |
| Purification Challenges | Removal of Metal Catalyst: Residual cobalt salts can be difficult to remove. | After precipitation and filtration of the product, wash the solid thoroughly with water. Recrystallization from a suitable solvent system like ethyl acetate/hexane can be used for further purification.[1] |
| Presence of Unreacted Starting Material: Incomplete reduction. | Monitor the reaction by TLC to ensure the disappearance of the starting material. If necessary, extend the reaction time or add more reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, 4-hydroxybenzaldehyde undergoes a Knoevenagel condensation with thiazolidine-2,4-dione to form the intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. This intermediate is then reduced to the final product, this compound.
Q2: Which catalysts are most effective for the Knoevenagel condensation step?
A2: Basic catalysts are typically used. Piperidine is a common choice.[2][4] For better control and potentially higher yields, piperidinium salts like piperidinium acetate or piperidinium benzoate can be employed.[1] Other catalysts reported for similar condensations include glycine and baker's yeast.[5]
Q3: What are the recommended solvents for each step?
A3: For the Knoevenagel condensation, toluene is frequently used, often with a Dean-Stark trap to remove water.[1] Ethanol is another suitable solvent.[2][4] For the reduction step, a basic aqueous solution is often used, with water acting as the solvent.[1]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of both the condensation and reduction steps. You should see the disappearance of the starting materials and the appearance of the product spot.
Q5: What are the key safety precautions to take during this synthesis?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Piperidine and toluene are flammable and toxic. Sodium borohydride reacts with water to produce flammable hydrogen gas. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
Q6: How is the final product purified?
A6: The final product is typically purified by recrystallization. A common solvent system for recrystallization is ethyl acetate and hexane.[1] The crude product can be dissolved in a minimal amount of hot ethyl acetate, and then hexane is added until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Knoevenagel Condensation)
This protocol is adapted from a patented procedure.[1]
Materials:
-
4-hydroxybenzaldehyde
-
Thiazolidine-2,4-dione
-
Toluene
-
Piperidine
-
Benzoic acid
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxybenzaldehyde (1 eq), thiazolidine-2,4-dione (1.1 eq), and toluene (20 mL per gram of aldehyde).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.2 eq) and benzoic acid (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours, collecting any water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Add methanol (2.5 mL per gram of aldehyde) and stir for 30 minutes.
-
Collect the precipitated bright yellow solid by filtration.
-
Wash the solid with methanol and dry under vacuum at 60 °C.
Expected Yield: Approximately 85-95%.
Protocol 2: Synthesis of this compound (Reduction)
This protocol is adapted from a patented procedure.[1]
Materials:
-
5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Dimethylglyoxime
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Purified water
-
Acetic acid
Procedure:
-
In a flask, dissolve cobalt chloride hexahydrate (0.02 eq) and dimethylglyoxime (0.1 eq) in purified water (20 mL per gram of starting material).
-
Add 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1 eq) to the mixture and stir.
-
Adjust the pH of the mixture to approximately 10.5 by adding a 10% aqueous sodium hydroxide solution.
-
In a separate beaker, dissolve sodium borohydride (1.5 eq) in cold purified water.
-
Slowly add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, carefully adjust the pH to 6-7 with acetic acid to precipitate the product.
-
Stir for an additional hour after precipitation is complete.
-
Collect the solid product by filtration and wash it with water.
-
Dry the product under reduced pressure at 60 °C.
Expected Yield: Approximately 80-90%.
Quantitative Data
Table 1: Effect of Catalyst on Knoevenagel Condensation Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 8-9 | 45 | [2] |
| Piperidine/Benzoic Acid | Toluene | Reflux | 5 | ~90 | [1] |
| Glycine | Water | RT | 3 | High | [5] |
| Baker's Yeast | Ethanol | RT | 40 | Good | [5] |
Table 2: Effect of Solvent on Knoevenagel Condensation
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Piperidine/Benzoic Acid | Reflux | 5 | ~90 | [1] |
| Ethanol | Piperidine | Reflux | 8-9 | 45 | [2] |
| Water | Glycine | RT | 3 | High | [5] |
| n-Propanol | Piperidine | 98 | 5.5 | 95 | [6] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
PPAR-γ Signaling Pathway
Thiazolidinediones (TZDs), for which this compound is an intermediate, are known to act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.
Caption: Simplified PPAR-γ signaling pathway activated by thiazolidinediones.
References
- 1. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical reduction of 5-benzylidene thiazolidine-2,4-diones: a greener approach to the preparation of glitazone APIs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"how to prevent degradation of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the thiazolidinedione (TZD) class of compounds. TZDs are synthetic ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] By acting as agonists for PPARγ, these compounds enhance insulin sensitivity, making them a subject of interest in the research and development of treatments for type 2 diabetes.[2][3]
Q2: What are the main factors that cause the degradation of this compound in solution?
A2: The primary factors that can lead to the degradation of this compound in solution are non-optimal pH, exposure to light, and the presence of oxidizing agents. The thiazolidine-2,4-dione ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]
Q3: In what type of solution is this compound most stable?
A3: Based on studies of structurally similar thiazolidinediones like pioglitazone, solutions with a pH between 6.0 and 8.0 are optimal for stability.[4][6] Both strongly acidic and, particularly, strongly alkaline conditions should be avoided to prevent hydrolytic degradation of the thiazolidinedione ring.[5][7]
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO or ethanol. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on studies of pioglitazone, degradation is likely to involve the hydrolysis of the thiazolidinedione ring under basic conditions.[7] Oxidative stress can lead to the formation of N-oxide derivatives.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in stored solutions. | Degradation due to improper storage conditions (e.g., wrong pH, light exposure, room temperature storage). | Prepare fresh solutions before each experiment. If storage is necessary, aliquot solutions into light-protective, airtight containers and store at -20°C or -80°C. Ensure the solvent and any buffers used are within the optimal pH range of 6.0-8.0. |
| Inconsistent experimental results. | Degradation of the compound during the experiment due to harsh experimental conditions. | Review your experimental protocol for any steps involving extreme pH, high temperatures, or prolonged exposure to light. Buffer your experimental medium to maintain a pH between 6.0 and 8.0. Minimize light exposure by using amber-colored tubes or covering your experimental setup with aluminum foil. |
| Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | Analyze a freshly prepared solution as a reference. Compare the chromatogram of the fresh solution to that of the experimental or stored solution to identify potential degradation products. Consider performing forced degradation studies to identify the retention times of degradation products. |
Summary of Forced Degradation Studies on Pioglitazone
The following table summarizes the degradation of pioglitazone, a structurally related thiazolidinedione, under various stress conditions. This data provides insight into the potential stability of this compound.
| Condition | Reagent/Parameter | Observation | Reference |
| Acidic Hydrolysis | 3N HCl | 19.75% degradation after 60 min | [4] |
| Alkaline Hydrolysis | 0.1N NaOH | 13.07% degradation after 60 min | [4] |
| Oxidative | Hydrogen Peroxide | 12.65% degradation after 15 min | [4] |
| Photolytic | UV Light/Sunlight | 12.53% degradation after 3 hours | [4] |
| Thermal | 70°C | 0.14% degradation after 48 hours | [4] |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
-
Solvent Selection : Due to its limited aqueous solubility, select an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Preparation :
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile, light-protected vial, dissolve the powder in the chosen solvent to achieve the desired stock concentration.
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
-
Storage :
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Avoid repeated freeze-thaw cycles.
-
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.
-
Acidic Degradation :
-
Mix equal volumes of the stock solution and 1N HCl.
-
Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot and neutralize it with an equivalent amount of 1N NaOH.
-
Analyze the sample by HPLC.
-
-
Alkaline Degradation :
-
Mix equal volumes of the stock solution and 1N NaOH.
-
Incubate at room temperature for various time points.
-
Neutralize an aliquot with 1N HCl at each time point.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation :
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Incubate at room temperature for various time points.
-
Analyze the sample by HPLC.
-
-
Photodegradation :
-
Expose a solution of the compound in a quartz cuvette or clear vial to direct sunlight or a UV lamp (e.g., 254 nm).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Take samples at various time points and analyze by HPLC.
-
-
Thermal Degradation :
-
Incubate a solution of the compound in a sealed vial in a water bath or oven at an elevated temperature (e.g., 60°C).
-
Keep a control sample at room temperature.
-
Take samples at various time points and analyze by HPLC.
-
Visualizations
Caption: Figure 1. Logical Workflow for Preventing Degradation
Caption: Figure 2. PPARγ Signaling Pathway
References
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor cell viability with 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione treatment"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability when using 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in their experiments.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving common issues leading to unexpected cytotoxicity or poor cell viability.
Initial Assessment of Poor Cell Viability
Question: My cells show a significant decrease in viability after treatment with this compound, which is more than expected. What should be my first steps?
Answer: When observing unexpectedly high cytotoxicity, a systematic review of your experimental setup is crucial. Start by considering the following three areas: the compound itself, your cell culture conditions, and the experimental protocol.
Troubleshooting Workflow: Initial Assessment
Caption: Initial troubleshooting steps for poor cell viability.
Compound-Specific Issues
Question: I've noticed a precipitate in my media after adding this compound. Could this be the cause of poor cell viability?
Answer: Yes, precipitation of the compound can lead to inconsistent results and cytotoxicity. Thiazolidinedione derivatives can have limited solubility in aqueous solutions.
-
Solubility Check: Prepare your stock solution in an appropriate solvent like DMSO at a high concentration. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to your cells. Visually inspect for any precipitate after dilution.
-
Fresh Preparation: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to ensure that the solvent itself is not causing the observed cytotoxicity.
Cell Culture and Assay-Related Problems
Question: My vehicle-treated control cells also show low viability. What could be the problem?
Answer: If your control group is unhealthy, it's impossible to interpret the effect of your compound. The issue likely lies with your general cell culture practice or the viability assay itself.
-
Cell Culture Health:
-
Contamination: Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.[1][]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered phenotypes and reduced viability.
-
Seeding Density: Ensure that cells are seeded at an optimal density. Over-confluent or very sparse cultures can be stressed and show lower viability.[]
-
-
Viability Assay Interference:
-
Some compounds can interfere with the chemistry of viability assays like the MTT assay.[3] For example, a compound that alters cellular metabolic activity might give a false reading.
-
Troubleshooting:
-
Visually inspect the cells under a microscope before and after treatment. Does the visual cell density correlate with the assay results?[3]
-
Run a control with the compound in cell-free medium to check for direct reaction with the assay reagent.
-
Consider using an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay (measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP).[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
A1: The cytotoxic concentration can vary significantly depending on the cell line. Thiazolidinedione (TZD) derivatives have shown a wide range of cytotoxic effects. For example, some TZD derivatives exhibit cytotoxicity in the micromolar range against cancer cell lines like HepG2 and A549.[5][6] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: Could the thiazolidine-2,4-dione ring itself be causing cytotoxicity?
A2: Yes, studies on various TZD derivatives suggest that the thiazolidine-2,4-dione ring may be an important determinant of toxicity for some compounds in this class.[5] However, the overall effect is highly dependent on the other substituents on the molecule.
Q3: My cells are detaching from the plate after treatment. Is this a sign of cytotoxicity?
A3: Cell detachment can be a sign of apoptosis or necrosis. However, it can also be caused by other factors such as issues with the culture vessel coating, over-trypsinization during passaging, or stress from the solvent used to dissolve the compound.[1][] Always compare with your vehicle control. If the vehicle control also shows detachment, the issue is likely with the culture conditions.
Q4: What signaling pathways are potentially affected by this compound that could lead to cell death?
A4: While the specific pathways for this compound are not extensively documented, thiazolidinediones are well-known as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] Activation of PPARγ can influence cell proliferation, differentiation, and apoptosis.[7] Additionally, some TZD derivatives have been shown to induce apoptosis through pathways involving Bcl-2 family proteins and caspase activation.[9][10] It is also plausible that at high concentrations, off-target effects or oxidative stress could contribute to cytotoxicity.[10]
Hypothetical Signaling Pathway Leading to Apoptosis
Caption: Potential pathways affected by TZD derivatives.
Data Presentation
When performing a dose-response study, organize your data clearly to determine the IC50 value.
Table 1: Example Dose-Response Data for this compound on A549 Cells after 48h Treatment
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 80.1 ± 6.2 |
| 10 | 55.8 ± 4.9 |
| 25 | 25.3 ± 3.8 |
| 50 | 8.9 ± 2.1 |
| 100 | 2.1 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for assessing cell viability in a 96-well plate format.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock (e.g., 100 mM in DMSO). Dilute in culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Experimental Workflow: MTS Assay
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.vensel.org [pubs.vensel.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (5-HBT) and the challenge of acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-HBT) and other thiazolidinediones (TZDs) in cancer cells?
A1: Thiazolidinediones, including 5-HBT, are known to exert their anti-cancer effects through multiple mechanisms. Primarily, they are agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[1][2][3][4][5] Activation of PPAR-γ can lead to cell cycle arrest and induction of apoptosis in cancer cells.[3][4][5] Additionally, TZDs can act independently of PPAR-γ by modulating other critical signaling pathways such as PI3K/Akt, NF-κB, and MAPK, which are often dysregulated in cancer.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to 5-HBT over time. What are the potential mechanisms of resistance?
A2: Resistance to thiazolidinediones can arise from various molecular changes within the cancer cells. Potential mechanisms include:
-
Alterations in the PPAR-γ signaling pathway: This could involve mutations in the PPAR-γ receptor, changes in its expression level, or modifications of co-activator or co-repressor proteins.
-
Activation of alternative survival pathways: Cancer cells may upregulate pro-survival signaling pathways like PI3K/Akt/mTOR or the MAPK/ERK pathway to bypass the inhibitory effects of 5-HBT.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in drug metabolism: Cancer cells might alter their metabolic pathways to inactivate 5-HBT more rapidly.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.
Q3: How can I confirm that my cell line has developed resistance to 5-HBT?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of 5-HBT in the suspected resistant cell line compared to the parental, sensitive cell line.[6] An increase in IC50 of 3- to 10-fold or more is generally considered an indication of resistance.[6] This is determined by performing a cell viability assay (e.g., MTT or resazurin assay) with a range of 5-HBT concentrations on both the parental and suspected resistant cell lines.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment. Both too low and too high densities can affect drug sensitivity.[7][8] |
| Drug Solution Instability | Prepare fresh stock solutions of 5-HBT and dilute to working concentrations immediately before use. Store stock solutions at the recommended temperature and protect from light. |
| Inconsistent Incubation Times | Ensure uniform incubation times for all plates and experimental repeats. |
| Edge Effects on Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to drugs.[9] If positive, treat the cells or discard the culture and start with a fresh, uncontaminated stock. |
Problem 2: No Significant Difference in Viability Between Control and 5-HBT Treated Cells
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance of Cell Line | The chosen cancer cell line may be inherently resistant to 5-HBT. Review literature for the sensitivity of the specific cell line to thiazolidinediones. Consider testing a different, known-sensitive cell line as a positive control. |
| Suboptimal Drug Concentration Range | The concentration range of 5-HBT used may be too low to induce a cytotoxic or cytostatic effect. Perform a wider dose-response experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar). |
| Insufficient Incubation Time | The anti-proliferative effects of 5-HBT may require longer exposure. Extend the incubation time (e.g., 48h, 72h) and perform a time-course experiment. |
| Degraded 5-HBT Compound | Verify the quality and purity of the 5-HBT compound. If possible, use a new batch from a reputable supplier. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for a sensitive (Parental) and a developed resistant (Resistant) cancer cell line to 5-HBT.
| Cell Line | 5-HBT IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 5.2 ± 0.7 | - |
| 5-HBT Resistant Cell Line | 58.9 ± 4.3 | 11.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of 5-HBT and to determine the IC50 value.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
This compound (5-HBT)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of 5-HBT in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
This protocol is used to investigate changes in the expression or activation of proteins in key signaling pathways (e.g., Akt, ERK) that may be associated with resistance.
Materials:
-
Parental and resistant cell lines
-
5-HBT
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture parental and resistant cells and treat with or without 5-HBT for a specified time. Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression and activation levels between sensitive and resistant cells.
Visualizations
Caption: Potential signaling pathways involved in 5-HBT action and resistance.
Caption: Workflow for developing and characterizing 5-HBT resistant cancer cells.
References
- 1. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology | springermedizin.de [springermedizin.de]
- 2. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of colorectal cancer cells to 5-FUdR and 5-FU caused by Mycoplasma infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed purification techniques are precipitation via pH adjustment, solvent extraction, recrystallization, and column chromatography. Often, a combination of these methods is used to achieve high purity. For instance, an initial purification might involve precipitation, followed by recrystallization to obtain the final, pure product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol is a commonly used solvent for the recrystallization of this compound.[1] Methanol has also been mentioned in the context of washing the crude product.[2] The choice of solvent may depend on the specific impurities present.
Q3: What is a typical solvent system for column chromatography?
A3: A common solvent system for column chromatography purification of this compound is a mixture of ethyl acetate and n-hexane, often in a 2:1 (v/v) ratio.[2]
Q4: How can I remove colored impurities from my product?
A4: Treatment with activated charcoal can be an effective method for removing colored impurities. This typically involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate), adding activated charcoal, refluxing the mixture, and then filtering off the charcoal.[3]
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound is in the range of 145-147°C.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Precipitation | Incomplete removal of unreacted starting materials or by-products. | Perform a solvent extraction with ethyl acetate and hexane to remove non-polar impurities.[2][3] |
| Co-precipitation of impurities. | Optimize the pH for precipitation; a pH of 6-7 using acetic acid is suggested.[3] Consider redissolving the precipitate in a basic aqueous solution and re-precipitating. | |
| Product Fails to Crystallize During Recrystallization | Solution is too dilute or supersaturation has not been achieved. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Presence of impurities inhibiting crystallization. | Subject the material to a preliminary purification step, such as solvent extraction or treatment with activated charcoal, before attempting recrystallization. | |
| Low Yield After Purification | Product loss during multiple purification steps. | Minimize the number of transfers and ensure complete recovery of the product at each stage. Optimize solvent volumes to avoid excessive dissolution of the product. |
| Incomplete precipitation. | Ensure the pH is optimal for precipitation and allow sufficient time for the product to fully precipitate before filtration.[2] | |
| Presence of Starting Material (4-hydroxybenzaldehyde or Thiazolidine-2,4-dione) in Final Product | Incomplete reaction during synthesis. | If significant amounts of starting materials are present, it may be necessary to re-run the reaction under optimized conditions or perform column chromatography for separation. |
| Presence of the Intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | Incomplete reduction of the benzylidene intermediate. | If the reduction step was incomplete, consider repeating the reduction on the impure product. Alternatively, column chromatography can be used to separate the desired product from the unreduced intermediate. |
Experimental Protocols
Protocol 1: Purification by Precipitation and Solvent Extraction
-
Dissolution : Dissolve the crude this compound in a basic aqueous solution.
-
Acidification : Slowly add an acid, such as acetic acid, to the solution with stirring until a pH of 6-7 is reached to precipitate the product.[2][3]
-
Filtration : Filter the precipitate and wash it with water.
-
Drying : Dry the filtered product, for example, at 60°C under reduced pressure.[2]
-
Solvent Extraction : Dissolve the dried product in ethyl acetate. Wash the ethyl acetate solution with hexane to remove remaining non-polar impurities.
-
Concentration : Concentrate the ethyl acetate layer under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution : Dissolve the crude or partially purified this compound in a minimum amount of hot ethanol.
-
Cooling : Allow the solution to cool slowly to room temperature to facilitate crystal formation. Further cooling in an ice bath can improve the yield.
-
Filtration : Collect the crystals by filtration.
-
Washing : Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Column Preparation : Pack a chromatography column with silica gel using a slurry of n-hexane.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.
-
Elution : Elute the column with a solvent system of ethyl acetate/n-hexane (e.g., 2:1 v/v).[2]
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying the target compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 3. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 4. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [chemicalbook.com]
"addressing off-target effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione. The focus is on addressing potential off-target effects that may be encountered during experimentation.
Troubleshooting Guides
This section offers guidance on common experimental issues and provides detailed protocols for investigating the off-target profile of this compound.
Issue: Unexpected cellular phenotype observed at high concentrations.
-
Question: We are observing a cellular effect (e.g., cytotoxicity, morphological changes) at high concentrations of this compound that is inconsistent with its expected activity. How can we determine if this is an off-target effect?
-
Answer: High-concentration effects are often indicative of off-target activities or compound promiscuity. To dissect this, a systematic approach is recommended:
-
Confirm Compound Integrity and Purity: Re-verify the identity and purity of your compound stock using methods like LC-MS and NMR. Impurities can lead to confounding results.
-
Dose-Response Curve: Generate a detailed dose-response curve for the observed phenotype. A steep curve may suggest a specific off-target interaction, while a shallow curve could indicate non-specific effects or cytotoxicity.
-
Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which the compound becomes toxic to the cells. This will help differentiate a specific off-target phenotype from general toxicity.
-
Target Engagement of Primary Target: If the primary target is known and measurable in your system, confirm that the compound is engaging with it at the concentrations where the unexpected phenotype is observed. Lack of correlation may point towards an off-target mechanism.
-
Broad-Spectrum Off-Target Screening: Employ a broad-spectrum screening approach to identify potential off-target interactions. This can include kinase panels, GPCR panels, or proteome-wide screens.
-
Experimental Protocol: General Workflow for Off-Target Effect Identification
This workflow outlines the steps to investigate unexpected experimental outcomes.
Technical Support Center: Improving the Bioavailability of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
This technical support center is designed for researchers, scientists, and drug development professionals investigating 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing oral bioavailability.
Troubleshooting Guide: Addressing Low Oral Bioavailability
Low oral bioavailability of this compound can stem from several factors, primarily its limited aqueous solubility and/or intestinal permeability. The following table outlines potential issues, their root causes, and recommended solutions.
| Issue Observed | Potential Cause | Recommended Troubleshooting Strategy |
| Low and variable plasma concentrations after oral administration. | Poor Aqueous Solubility: The compound may not adequately dissolve in gastrointestinal (GI) fluids for absorption. | 1. Solubility Assessment: Determine the equilibrium solubility in simulated gastric and intestinal fluids. 2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 3. Formulation Enhancement: Explore amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). |
| In vitro dissolution is slow and incomplete. | Crystalline Nature of the Compound: The stable crystalline form may have a high lattice energy, hindering dissolution. | 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. 2. Amorphous Solid Dispersions: Create a solid dispersion with a polymer (e.g., PVP, HPMC) to maintain the drug in a higher-energy amorphous state. |
| Good in vitro dissolution but still low in vivo bioavailability. | Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium. Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the GI lumen. | 1. In Vitro Permeability Assays: Conduct Caco-2 or PAMPA assays to assess permeability and identify potential efflux.[1][2] 2. Prodrug Approach: Synthesize a more lipophilic prodrug to enhance membrane transport.[3] 3. Use of Permeation Enhancers: Investigate the co-administration with recognized permeation enhancers. |
| Significant discrepancy between oral and intravenous (IV) pharmacokinetic data. | High First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before reaching systemic circulation. Thiazolidinediones are known to be metabolized by cytochrome P450 enzymes. | 1. In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic rate. 2. CYP450 Inhibition Studies: Identify the specific CYP isoforms responsible for metabolism. 3. Animal Model Selection: Be aware of species differences in metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the first step to diagnose the cause of poor oral bioavailability for this compound?
A1: A systematic approach beginning with in vitro characterization is recommended. Start by determining the compound's aqueous solubility in biorelevant media (simulated gastric and intestinal fluids) and its intestinal permeability using assays like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2] This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and identify the primary barrier to absorption (solubility or permeability).[4]
Q2: How can I prepare a formulation of this compound for in vivo animal studies to maximize exposure?
A2: For initial animal studies, a simple formulation can be prepared by dissolving the compound in a mixture of solvents (co-solvents) and/or surfactants. A common approach is to use a vehicle containing polyethylene glycol 400 (PEG 400), propylene glycol, and/or Tween 80.[5] For compounds with very low solubility, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[6]
Q3: Are there any known drug-drug interactions I should be aware of when working with thiazolidinediones?
A3: Yes, thiazolidinediones are metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4.[7] Co-administration with strong inhibitors or inducers of these enzymes can significantly alter the plasma concentrations of the thiazolidinedione. For example, gemfibrozil (a CYP2C8 inhibitor) can increase exposure, while rifampin (a CYP inducer) can decrease it.[8]
Q4: My in vivo results in rats are highly variable. What could be the cause?
A4: High variability in rodent pharmacokinetic studies can arise from several factors. These include inconsistencies in the formulation (e.g., precipitation of the compound), variations in the gavage technique, the health and fasting state of the animals, and stress levels, all of which can affect gastrointestinal physiology and drug absorption.[5] Ensuring a homogenous and stable formulation and consistent experimental procedures is crucial.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Studies:
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is subject to active efflux. An efflux ratio greater than 2 is generally considered indicative of active efflux.[1][9]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats, acclimatized for at least one week.
-
Dosing:
-
Divide rats into two groups: intravenous (IV) and oral (PO).
-
Fast the animals overnight before dosing.
-
IV Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection.
-
PO Group: Administer the compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Experimental workflow for troubleshooting low oral bioavailability.
Caption: Simplified PPARγ signaling pathway for thiazolidinediones.
References
- 1. enamine.net [enamine.net]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol optimization for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in western blotting"
Welcome to the technical support center for the use of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione in Western blotting applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets in Western blotting?
A1: this compound is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class.[1] TZDs are well-known for their role as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism.[2][3][4][5] Consequently, a primary application in Western blotting is to assess the activation of PPARγ and the expression of its downstream target genes.
Beyond its PPARγ agonist activity, studies on structurally similar compounds suggest that it may also modulate other signaling pathways. For instance, a related compound, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498), has been shown to affect the expression of proteins involved in skin aging and melanogenesis, including:
-
Matrix Metalloproteinases (MMPs): MMP-1, MMP-9, MMP-12, and MMP-13.
-
Procollagens: Type 1 and Type 3.
-
Melanogenesis-related proteins: Tyrosinase, phosphorylated CREB (p-CREB), and MITF.
-
Inflammatory pathways: Inhibition of NF-κB (Nuclear Factor-kappa B) activation.[1]
Therefore, when using this compound, researchers may investigate its effects on these and other related proteins by Western blotting.
Q2: I am not seeing a change in my target protein expression after treatment. What could be the issue?
A2: Several factors could contribute to a lack of signal change. Consider the following:
-
Compound Concentration and Incubation Time: The concentration of this compound and the duration of cell treatment may be suboptimal. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.
-
Cell Line Specificity: The expression of target proteins and the responsiveness to TZD treatment can vary significantly between different cell lines. Ensure that your chosen cell line expresses the target protein and the necessary upstream signaling components.
-
Antibody Quality: The primary antibody may not be sensitive or specific enough to detect subtle changes in protein expression. Validate your antibody using positive and negative controls.
-
Protein Abundance: If your target protein is of low abundance, you may need to increase the amount of protein loaded onto the gel or use a more sensitive detection reagent.[6]
Q3: I am observing non-specific bands in my Western blot. How can I resolve this?
A3: Non-specific bands are a common issue in Western blotting. Here are some troubleshooting steps:
-
Optimize Antibody Concentration: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding.[6]
-
Blocking Conditions: Ensure adequate blocking of the membrane. You can try increasing the blocking time or using a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa).[7]
-
Washing Steps: Increase the number and duration of washing steps to more effectively remove unbound antibodies.[7]
-
Sample Purity: Ensure that your cell lysates are properly prepared and free of contaminants. The addition of protease and phosphatase inhibitors to your lysis buffer is crucial to prevent protein degradation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient compound activity at the tested concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| Suboptimal incubation time with the compound. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Low abundance of the target protein. | Increase the amount of protein loaded per lane (up to 50 µg).[3] Use a more sensitive ECL substrate. | |
| Inefficient primary antibody. | Use a different antibody from a reputable supplier. Validate the antibody with a positive control. | |
| High Background | Inadequate blocking. | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking buffer (e.g., 5% BSA in TBST). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Insufficient washing. | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 10-15 minutes). | |
| Unexpected Molecular Weight | Post-translational modifications (e.g., phosphorylation, glycosylation). | Consult literature for known modifications of your target protein. Treat samples with appropriate enzymes (e.g., phosphatases, glycosidases) before loading.[8] |
| Protein degradation. | Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8] | |
| Splice variants or isoforms. | Check protein databases (e.g., UniProt) for known isoforms of your target protein. |
Experimental Protocols
Protocol 1: Western Blotting for PPARγ and Downstream Targets
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein (e.g., PPARγ, FABP4, CD36) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize illustrative quantitative data on the effects of a structurally similar compound, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498), on the protein expression of various targets as determined by Western blot analysis. This data is for exemplary purposes to demonstrate how results can be presented and may not be directly transferable to this compound.
Table 1: Effect of MHY498 on MMP and Procollagen Protein Expression in UVB-Treated Hairless Mice Skin [1]
| Protein | Treatment | Fold Change (vs. UVB only) |
| MMP-1 | UVB + MHY498 | ↓ (Significant Decrease) |
| MMP-9 | UVB + MHY498 | ↓ (Significant Decrease) |
| MMP-12 | UVB + MHY498 | ↓ (Significant Decrease) |
| MMP-13 | UVB + MHY498 | ↓ (Significant Decrease) |
| Procollagen Type 1 | UVB + MHY498 | ↑ (Significant Increase) |
| Procollagen Type 3 | UVB + MHY498 | ↑ (Significant Increase) |
Table 2: Effect of MHY498 on Melanogenesis and NF-κB Signaling Proteins in UVB-Treated Hairless Mice Skin [1]
| Protein | Treatment | Fold Change (vs. UVB only) |
| Tyrosinase | UVB + MHY498 | ↓ (Significant Decrease) |
| p-CREB | UVB + MHY498 | ↓ (Significant Decrease) |
| MITF (nuclear) | UVB + MHY498 | ↓ (Significant Decrease) |
| p-p65 (nuclear) | UVB + MHY498 | ↓ (Significant Decrease) |
| iNOS | UVB + MHY498 | ↓ (Significant Decrease) |
Visualizations
Signaling Pathways
Caption: PPARγ signaling pathway activated by this compound.
References
- 1. (Z)-5-(2,4-Dihydroxybenzylidene)thiazolidine-2,4-dione Prevents UVB-Induced Melanogenesis and Wrinkle Formation through Suppressing Oxidative Stress in HRM-2 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Thiazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine-2,4-dione (TZD) scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic agents. While the most well-known application of TZDs is in the management of type 2 diabetes, recent research has unveiled their potential in oncology. This guide provides a comparative analysis of the in vivo efficacy of representative TZD derivatives against established therapies in both oncology and diabetes, supported by experimental data and detailed protocols.
I. Thiazolidine-2,4-diones in Oncology: A Comparative Look at Anticancer Efficacy
Certain derivatives of 5-benzylidenethiazolidine-2,4-dione have demonstrated promising anticancer activities, primarily through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Here, we compare the efficacy of a potent TZD derivative with Sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC) and other cancers.
Performance Comparison
While direct in vivo comparative studies between novel 5-benzylidenethiazolidine-2,4-dione derivatives and Sorafenib are emerging, in vitro data provides a strong basis for their potential. For instance, the 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivative, compound 7f, has shown potent VEGFR-2 inhibition with an IC50 value of 0.12 µM, which is comparable to that of Sorafenib (IC50 = 0.10 µM)[1].
The cytotoxic activity of compound 7f against various cancer cell lines also rivals that of Sorafenib, as detailed in the table below.
| Compound | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |
| Compound 7f | 6.19 ± 0.5 | 5.47 ± 0.3 | 7.26 ± 0.3 |
| Sorafenib | 9.18 ± 0.6 | 8.37 ± 0.7 | 5.10 ± 0.4 |
Data sourced from a study by Ali et al. (2020)[1].
In in vivo studies using a murine xenograft model of human HCC (HLE cells), Sorafenib administered at a dose of 25 mg/kg resulted in a 49.3% inhibition of tumor growth and a significant increase in apoptotic cells (33.8%) compared to the vehicle control (5.8%)[2]. While awaiting direct comparative in vivo data for TZD derivatives, their potent in vitro anti-proliferative and anti-angiogenic profile suggests they are promising candidates for further preclinical and clinical evaluation.
Signaling Pathway
The primary mechanism of action for both Sorafenib and the anticancer TZD derivatives involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis. Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK pathway, as well as VEGFR and platelet-derived growth factor receptor (PDGFR)[3]. The 5-benzylidenethiazolidine-2,4-dione derivatives, such as compound 7f, also exhibit potent inhibition of VEGFR-2[1].
References
- 1. 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Oral Hypoglycemic Activity of Some New Sulphonyl Linkage Thiazolidine-2,4-diones | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
"cross-validation of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione's anti-cancer activity"
Thiazolidine-2,4-diones (TZDs) represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry beyond their traditional use as anti-diabetic agents.[1][2] Extensive research has unveiled their potential as potent anti-cancer agents, capable of modulating key molecular pathways involved in tumor progression, including cell proliferation, apoptosis, and angiogenesis.[1][3][4] This guide provides a comparative overview of the anti-cancer activity of various 5-benzylidene-thiazolidine-2,4-dione derivatives, with a focus on compounds structurally related to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, supported by experimental data from multiple studies.
Comparative Anti-cancer Activity
The anti-proliferative activity of TZD derivatives has been evaluated against a wide range of human cancer cell lines. The efficacy, often measured as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), varies depending on the specific chemical substitutions on the benzylidene ring and the cancer cell type. Below is a summary of the cytotoxic activities of selected TZD derivatives from various studies.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 5d (NSC: 768619/1) | Leukemia (SR) | 2.04 | [5][6] |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [5][6] | |
| Colon Cancer (COLO 205) | 1.64 | [5][6] | |
| CNS Cancer (SF-539) | 1.87 | [5][6] | |
| Melanoma (SK-MEL-2) | 1.64 | [5][6] | |
| Ovarian Cancer (OVCAR-3) | 1.87 | [5][6] | |
| Renal Cancer (RXF 393) | 1.15 | [5][6] | |
| Prostate Cancer (PC-3) | 1.90 | [5][6] | |
| Breast Cancer (MDA-MB-468) | 1.11 | [5][6] | |
| Compound 22 | Hepatocellular Carcinoma (HepG2) | 2.04 | [7] |
| Breast Cancer (MCF-7) | 1.21 | [7] | |
| Compound 15 | Colon Cancer (HT-29) | 13.56 - 17.8 | [8] |
| Lung Cancer (A-549) | 13.56 - 17.8 | [8] | |
| Colon Cancer (HCT-116) | 13.56 - 17.8 | [8] | |
| Compound 5g | Hepatocellular Carcinoma (HepG2) | 3.86 | [9] |
| Lung Cancer (A549) | 7.55 | [9] | |
| Breast Cancer (MCF-7) | 10.65 | [9] | |
| Colon Cancer (HCT-116) | 9.04 | [9] | |
| Compound 4g | Hepatocellular Carcinoma (HepG2) | 6.22 | [9] |
| Lung Cancer (A549) | 12.92 | [9] | |
| Breast Cancer (MCF-7) | 10.66 | [9] | |
| Colon Cancer (HCT-116) | 11.17 | [9] | |
| Compound 3a | Cervical Cancer (HeLa) | 55 | [10] |
| Colon Cancer (HT29) | 40 | [10] | |
| Lung Cancer (A549) | 38 | [10] | |
| Breast Cancer (MCF-7) | 50 | [10] |
Mechanisms of Anti-cancer Action
The anti-neoplastic effects of TZD derivatives are multifaceted, primarily attributed to their ability to interact with various cellular targets and signaling pathways.
Induction of Apoptosis
A key mechanism of action for many TZD derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[11] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, certain 5-benzylidene thiazolidine-2,4-dione derivatives have been shown to trigger apoptosis in human myeloid leukemia HL-60 and U937 cells.[11] This process involves morphological changes, DNA fragmentation, activation of multiple caspases, and the release of cytochrome c from the mitochondria.[11]
Cell Cycle Arrest
TZD derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.[1][12] For example, compound 15 was found to arrest the growth of HT-29 cancer cells in the S phase.[8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to an overall reduction in tumor growth.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several TZD derivatives have demonstrated anti-angiogenic properties by targeting key regulators of this process.[1][7] One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and spread.
Modulation of Signaling Pathways
The anti-cancer effects of TZDs are mediated through their influence on various signaling pathways critical for cancer cell survival and proliferation. These include:
-
PPARγ Activation: Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation and apoptosis.[2][4][12]
-
Kinase Inhibition: Many TZD derivatives act as inhibitors of crucial kinases involved in cancer signaling, such as VEGFR-2, Epidermal Growth Factor Receptor (EGFR), and HER-2.[3][9]
-
PI3K/Akt, NF-κB, and MAPK Pathways: Recent studies have shown that TZDs can also modulate non-PPARγ pathways like PI3K/Akt, NF-κB, and MAPK, which are frequently dysregulated in cancer.[4][13]
Experimental Protocols
The evaluation of the anti-cancer activity of TZD derivatives involves a range of standard in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the TZD derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the TZD derivative for a specified time.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compound of interest.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Molecular Pathways and Workflows
Diagrams illustrating key signaling pathways and experimental workflows can aid in understanding the complex mechanisms of TZD anti-cancer activity.
Caption: A generalized workflow for in vitro screening of anti-cancer compounds.
References
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology | springermedizin.de [springermedizin.de]
Comparative Analysis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and Rosiglitazone
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative overview of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, a derivative of the thiazolidinedione (TZD) class, and Rosiglitazone, a well-established TZD used in the management of type 2 diabetes. Both compounds belong to a class of drugs known as insulin sensitizers that exert their effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] This document synthesizes available data on their mechanism of action, biological activity, and provides relevant experimental protocols for comparative assessment.
Introduction and Mechanism of Action
Thiazolidinediones (TZDs), including Rosiglitazone, are a class of oral antidiabetic drugs that target and activate PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic beta cells, vascular endothelium, and macrophages.[1][2] Upon activation by a ligand like Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This action modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses, ultimately leading to improved insulin sensitivity.[1][2][4]
This compound is a member of the same TZD structural class. While direct comparative clinical data with Rosiglitazone is limited in the public domain, its structural similarity suggests a shared mechanism of action through PPARγ agonism. Research on various 5-benzylidene-thiazolidine-2,4-dione derivatives confirms their potential as PPARγ agonists, aiming to achieve therapeutic benefits while mitigating the adverse effects associated with earlier TZDs like Rosiglitazone, such as weight gain, fluid retention, and cardiovascular risks.[1][5][6]
Comparative Data
Table 1: Receptor Binding and Activity Profile
| Parameter | Rosiglitazone | This compound & Derivatives | Reference |
| Target Receptor | PPARγ | PPARγ | [2][7] |
| Binding Affinity (Kd) | ~40 nmol/L | Data not available for the specific compound. Other TZD derivatives show varying affinities. | [8] |
| Mechanism | Full Agonist | Expected to be a PPARγ agonist (potentially a partial agonist).[7] | [2][7] |
| Primary Effect | Insulin Sensitization, Adipogenesis | Expected to have antidiabetic effects through insulin sensitization. | [2][9] |
Table 2: In Vitro and In Vivo Effects
| Experimental Model | Rosiglitazone | 5-benzylidene-thiazolidine-2,4-dione Derivatives | Reference |
| Adipocyte Differentiation (3T3-L1 cells) | Potent inducer of adipogenesis. | A similar compound, BTZD, was shown to induce adipogenesis and PPARγ trans-activation.[9] | [9] |
| Glucose-Lowering Effect (Animal Models) | Significant reduction in blood glucose in diabetic models. | Various derivatives show significant hypoglycemic effects in diabetic rat models.[1][10] | [1][10] |
| Gene Expression | Acutely activates and represses a number of genes involved in metabolism and adipogenesis.[4] | Expected to modulate PPARγ target genes. | [4] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway for both compounds involves the activation of the PPARγ nuclear receptor.
A typical workflow for screening and evaluating new TZD compounds involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
A. PPARγ Transactivation Assay
-
Objective: To measure the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) cells or a similar cell line are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene downstream of a PPRE sequence.
-
Treatment: After 24 hours, cells are treated with varying concentrations of the test compound (e.g., this compound), Rosiglitazone (as a positive control), or vehicle (DMSO as a negative control).
-
Lysis and Assay: Following a 16-24 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Results are expressed as fold activation relative to the vehicle control. Dose-response curves are generated to determine EC50 values.
-
B. 3T3-L1 Adipocyte Differentiation Assay
-
Objective: To assess the pro-adipogenic activity of the compounds, a hallmark of PPARγ activation.
-
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are grown to confluence in a basal medium.
-
Induction: Two days post-confluence, differentiation is induced using a cocktail containing insulin, dexamethasone, and IBMX, along with the test compound or Rosiglitazone at various concentrations.
-
Maturation: After 2-3 days, the induction medium is replaced with a maturation medium containing insulin and the test compound. The medium is replenished every 2-3 days for a total of 8-10 days.
-
Staining and Quantification: Mature adipocytes are fixed and stained with Oil Red O, a lipid-specific dye. The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of differentiation.
-
C. In Vivo Hypoglycemic Activity in a Diabetic Rat Model
-
Objective: To evaluate the blood glucose-lowering efficacy of the compound in a relevant animal model of diabetes.
-
Methodology:
-
Induction of Diabetes: Diabetes is induced in male Wistar or Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ) and nicotinamide.[7] Animals with fasting blood glucose levels above a predetermined threshold (e.g., 200 mg/dL) are selected for the study.
-
Grouping and Administration: Diabetic animals are randomly divided into groups: a diabetic control group (vehicle), a positive control group (Rosiglitazone), and test groups receiving different doses of this compound. Compounds are typically administered orally once daily for a period of 15-28 days.[7]
-
Monitoring: Blood glucose levels are monitored at regular intervals from the tail vein using a glucometer. Body weight and food/water intake are also recorded.
-
Terminal Analysis: At the end of the study, blood samples are collected for analysis of serum lipids (triglycerides, cholesterol) and liver function enzymes (ALT, AST). Pancreatic and hepatic tissues may be collected for histopathological examination.[7]
-
Safety and Clinical Considerations
While Rosiglitazone is an effective insulin sensitizer, its use has been curtailed due to concerns about adverse effects, including an increased risk of myocardial infarction, congestive heart failure, and weight gain.[2][6] The development of new TZD derivatives like this compound is driven by the goal of separating the therapeutic antidiabetic effects from these adverse outcomes. Researchers are exploring partial PPARγ agonists, which may offer a safer therapeutic window by modulating receptor activity without the over-activation associated with full agonists.[7] Future studies on novel TZDs must rigorously evaluate cardiovascular and other safety parameters to establish a favorable risk-benefit profile compared to existing therapies.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor gamma in 3T3-L1 adipocytes: roles as a PPARgamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Target of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Comparative Guide Using CRISPR-Based Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the molecular targets of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (5-HBT) and outlines a robust, CRISPR-Cas9-based workflow for definitive target validation. While 5-HBT is primarily recognized as a key synthetic intermediate in the production of thiazolidinedione (TZD) drugs like pioglitazone, emerging research suggests its own potential biological activities. However, to date, no definitive molecular target for 5-HBT has been confirmed using CRISPR technology. This guide presents the putative targets based on the broader TZD class of molecules and provides a comparative framework and detailed experimental protocols for their validation.
Putative Molecular Targets of Thiazolidinediones
The thiazolidinedione scaffold is a well-established pharmacophore known to interact with several key proteins involved in metabolic and signaling pathways. Based on the literature for this class of compounds, the following are the most probable molecular targets for 5-HBT.
| Target Protein | Function | Known Inhibitors/Agonists (Alternatives) | Therapeutic Area |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear receptor that regulates fatty acid storage and glucose metabolism.[1][2][3][4] | Rosiglitazone, Pioglitazone, Ciglitazone | Type 2 Diabetes |
| Tyrosinase | A key enzyme in melanin biosynthesis.[5][6][7][8][9] | Kojic Acid, Arbutin | Hyperpigmentation, Skin Lightening |
| Protein Tyrosine Phosphatase 1B (PTP1B) | A negative regulator of insulin and leptin signaling pathways.[10][11][12][13][14] | Ertiprotafib, Trodusquemine | Type 2 Diabetes, Obesity |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | A key mediator of angiogenesis, the formation of new blood vessels.[15][16] | Sorafenib, Sunitinib | Cancer |
CRISPR-Based Target Validation Workflow
The following experimental workflow outlines the steps to definitively identify and validate the molecular target of 5-HBT using CRISPR-Cas9 technology.
Caption: A two-phase workflow for identifying and validating the molecular target of 5-HBT using CRISPR-Cas9.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate a stable cell line with a knockout of the putative target gene.
Methodology:
-
sgRNA Design and Cloning: Design and clone at least two unique single guide RNAs (sgRNAs) targeting the coding region of the putative target gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the sgRNA-Cas9 vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Transduce the target cell line (e.g., a cancer cell line known to express the putative target) with the lentiviral particles.
-
Selection: Select for successfully transduced cells by treating with puromycin.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand the clones and validate the knockout of the target gene at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot.[17]
Cell Viability Assay
Objective: To assess the effect of the target gene knockout on the cellular response to 5-HBT.
Methodology:
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of 5-HBT and a relevant alternative inhibitor for 48-72 hours.
-
Viability Measurement: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.[18][19]
-
Data Analysis: Calculate the IC50 values for each compound in both wild-type and knockout cell lines. A significant shift in the IC50 value in the knockout line compared to the wild-type line is indicative of on-target activity.
Target Engagement Assay (NanoBRET™)
Objective: To confirm the direct binding of 5-HBT to the putative target protein in living cells.
Methodology:
-
Construct Generation: Generate a fusion construct of the putative target protein with NanoLuc® luciferase.
-
Transfection: Transfect the target cells with the NanoLuc®-target fusion construct.
-
Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein and a serial dilution of 5-HBT.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of 5-HBT to the target will displace the fluorescent tracer, leading to a decrease in the BRET signal.[20][21][22][23]
-
Data Analysis: Determine the IC50 value for target engagement.
Signaling Pathway of a Putative Target: PPARγ
The following diagram illustrates the signaling pathway of PPARγ, a primary putative target for thiazolidinediones.
Caption: Simplified signaling pathway of PPARγ activation by a ligand such as 5-HBT.
Conclusion
While the definitive molecular target of this compound remains to be experimentally validated, its structural similarity to other thiazolidinediones points towards several plausible protein targets. The integration of CRISPR-Cas9 technology provides a powerful and precise approach to unequivocally identify and validate the direct target of 5-HBT. The experimental framework provided in this guide offers a clear and actionable path for researchers to elucidate the mechanism of action of this compound, thereby paving the way for its potential therapeutic applications. The objective comparison with known inhibitors of putative targets will be crucial in positioning 5-HBT within the existing pharmacological landscape.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional validation of the albinism-associated tyrosinase T373K SNP by CRISPR/Cas9-mediated homology-directed repair (HDR) in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional validation of the albinism-associated tyrosinase T373K SNP by CRISPR/Cas9-mediated homology-directed repair (HDR) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Hypomorphic Alleles of the Mouse Tyrosinase Gene Induced by CRISPR-Cas9 Nucleases Cause Non-Albino Pigmentation Phenotypes | PLOS One [journals.plos.org]
- 9. Manipulation of the Tyrosinase gene permits improved CRISPR/Cas editing and neural imaging in cichlid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and docking of novel thiazolidine-2,4-dione multitarget scaffold as new approach for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 18. assaygenie.com [assaygenie.com]
- 19. CRISPR/Cas9-mediated knockout of MLL5 enhances apoptotic effect of cisplatin in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. protocols.io [protocols.io]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 23. promegaconnections.com [promegaconnections.com]
Reproducibility in Focus: A Comparative Guide to Experiments with 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental landscape surrounding 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, a key intermediate in the synthesis of thiazolidinedione (TZD) drugs and a molecule of interest for its own potential biological activities. Recognizing the critical importance of reproducibility in scientific research, this document delves into the synthesis and biological evaluation of this compound, presenting comparative data, detailed experimental protocols, and an objective discussion of factors that may influence experimental outcomes.
Executive Summary
This compound serves as a crucial building block for various bioactive molecules, particularly those targeting the peroxisome proliferator-activated receptor-gamma (PPARγ). While numerous studies have explored its synthesis and the biological effects of its derivatives, a direct assessment of experimental reproducibility is often lacking in the literature. This guide addresses this gap by collating and comparing data from various sources, highlighting potential sources of variability and offering detailed methodologies to aid in the design of robust and reproducible experiments.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation to form the intermediate (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, followed by a reduction of the exocyclic double bond. The reproducibility of this synthesis can be influenced by several factors, including the choice of catalyst, solvent, reaction time, and temperature.
Table 1: Comparison of Synthetic Methods for (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
| Method | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Batch | Piperidine | Methanol | 8 hours | 65 | ~80 | [1] |
| Batch | Piperidine | Ethanol | 8 hours | 78 | ~85 | [1] |
| Batch | Piperidine | n-Propanol | 10.5 hours | 98 | ~95 | [2] |
| Microreactor | Piperidine | Methanol | 20 minutes | 160 | >90 | [1] |
| Microreactor | Piperidine | Ethanol | 20 minutes | 160 | >90 | [1] |
| Microreactor | Piperidine | n-Propanol | 20 minutes | 160 | >90 | [2] |
Key Observations and Reproducibility Considerations:
-
Solvent and Catalyst: The choice of solvent and catalyst significantly impacts reaction kinetics and yield in batch processes. For instance, n-propanol appears to be a superior solvent in batch synthesis, leading to higher yields.[2]
-
Reaction Time and Temperature: Studies have shown that prolonged reaction times in batch synthesis (beyond 10.5 hours) do not necessarily lead to higher yields.[2] Microreactor technology offers a significant advantage by drastically reducing reaction times while achieving high yields, likely due to improved heat and mass transfer.[1][2]
-
Reproducibility: The variability in reported yields and reaction times for the Knoevenagel condensation suggests that precise control over reaction parameters is crucial for reproducibility. The transition from batch to continuous flow chemistry using microreactors appears to offer a more controlled and potentially more reproducible synthetic route.[1][2]
Experimental Protocol: Synthesis of this compound
The following is a general, two-step protocol based on commonly reported methods. Researchers should note that optimization of specific parameters may be required to ensure reproducibility in their own laboratory settings.
Step 1: Knoevenagel Condensation to form (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
-
Reactants: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione (equimolar amounts).
-
Catalyst: Piperidine (catalytic amount).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde and thiazolidine-2,4-dione in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.[3]
-
After completion, cool the mixture and pour it onto crushed ice.
-
Acidify with a few drops of glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.[3]
-
Step 2: Reduction to this compound
-
Reactant: (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Catalyst: Cobalt chloride (CoCl₂).
-
Ligand: Dimethylglyoxime.
-
Solvent: Basic aqueous solution.
-
Procedure:
-
Dissolve (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione in a basic aqueous solution.
-
Add the reducing agent (NaBH₄), metal catalyst (CoCl₂), and ligand (dimethylglyoxime).
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of 6-7 with an acid such as acetic acid to precipitate the final product.[4]
-
Filter the precipitate, wash with water, and dry under reduced pressure to yield this compound.[4]
-
Biological Activity and Reproducibility in In Vitro Assays
Thiazolidinedione derivatives have been extensively studied for a range of biological activities, including anticancer and antidiabetic effects. The reproducibility of these biological assays can be influenced by factors such as cell line variations, passage number, assay conditions, and the purity of the tested compound.
Anticancer Activity
The anticancer effects of thiazolidinedione derivatives are often attributed to their interaction with various cellular targets, including PPARγ and VEGFR-2.
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 5d | Leukemia (SR) | GI₅₀ | 2.04 | [5] |
| Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ | 1.36 | [5] | |
| Colon Cancer (COLO 205) | GI₅₀ | 1.64 | [5] | |
| CNS Cancer (SF-539) | GI₅₀ | 1.87 | [5] | |
| Melanoma (SK-MEL-2) | GI₅₀ | 1.64 | [5] | |
| Ovarian Cancer (OVCAR-3) | GI₅₀ | 1.87 | [5] | |
| Renal Cancer (RXF 393) | GI₅₀ | 1.15 | [5] | |
| Prostate Cancer (PC-3) | GI₅₀ | 1.90 | [5] | |
| Breast Cancer (MDA-MB-468) | GI₅₀ | 1.11 | [5] | |
| Compound 22 | Hepatocellular Carcinoma (HepG2) | IC₅₀ | 2.04 ± 0.06 | [6] |
| Breast Cancer (MCF-7) | IC₅₀ | 1.21 ± 0.04 | [6] | |
| Sorafenib (Reference) | Hepatocellular Carcinoma (HepG2) | IC₅₀ | 3.90 ± 0.13 | [6] |
| Breast Cancer (MCF-7) | IC₅₀ | 4.70 ± 0.16 | [6] | |
| Compound 5d is a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative. |
Reproducibility Insights:
-
The reported IC₅₀ and GI₅₀ values can vary between different studies and even between different cancer cell lines within the same study.[5][6] This highlights the importance of using standardized cell culture and assay protocols to ensure the comparability and reproducibility of results.
-
The choice of reference compound is crucial for interpreting the potency of the tested derivatives.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a valid strategy in cancer therapy.
| Compound | IC₅₀ (µM) | Reference |
| Compound 18 | 2.661 ± 0.112 | [6] |
| Compound 19 | 0.323 ± 0.014 | [6] |
| Compound 20 | 0.21 ± 0.009 | [6] |
| Compound 21 | 1.662 ± 0.07 | [6] |
| Compound 22 | 0.079 ± 0.003 | [6] |
| Compound 23 | 0.328 ± 0.014 | [6] |
| Compound 24 | 0.203 ± 0.009 | [6] |
| Sorafenib (Reference) | 0.046 ± 0.002 | [6] |
Reproducibility Insights:
-
The in vitro VEGFR-2 enzyme assay provides a more direct measure of target engagement compared to cell-based assays. However, the purity of the recombinant enzyme, buffer conditions, and detection method can all influence the measured IC₅₀ values.
Experimental Protocol: In Vitro VEGFR-2 Enzyme Assay
-
Materials: Recombinant VEGFR-2, ATP, substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction buffer containing the recombinant VEGFR-2 enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Signaling Pathways
Thiazolidinediones primarily exert their biological effects through the modulation of key signaling pathways, most notably the PPARγ pathway. Some derivatives also exhibit activity through other pathways, such as by inhibiting VEGFR-2.
PPARγ Signaling Pathway
VEGFR-2 Signaling Pathway
Conclusion and Recommendations for Reproducible Research
While this compound and its derivatives hold significant promise in drug discovery, this guide underscores the importance of addressing experimental reproducibility. The variability in synthetic yields and reported biological activities highlights the need for meticulous experimental design and detailed reporting.
To enhance the reproducibility of experiments with this class of compounds, we recommend the following:
-
Detailed Methodological Reporting: Publications should include comprehensive details of experimental protocols, including the source and purity of reagents, specific reaction conditions, and detailed descriptions of biological assays.
-
Standardization of Assays: Whenever possible, researchers should adhere to standardized protocols for biological assays to facilitate cross-study comparisons.
-
Use of Reference Compounds: The inclusion of well-characterized reference compounds in all biological assays is essential for validating the assay and providing a benchmark for the activity of new derivatives.
By embracing these principles, the scientific community can build a more reliable and reproducible body of knowledge surrounding the promising therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50 values) of various TZD derivatives against Aldose Reductase and PTP1B, providing a framework for assessing the potential efficacy of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione.
Table 1: Comparison of Aldose Reductase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)thiazolidine-2,4-dione) | Aldose Reductase | 0.16 | Epalrestat | 0.10 |
| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | Aldose Reductase | 0.22 | Epalrestat | 0.10 |
| A 5-benzyl-2,4-thiazolidinedione derivative | Aldose Reductase | 1.01 (mM) | Sorbinil | - |
| A 5-(arylidene) thiazolidine-2,4-dione derivative | Aldose Reductase | 0.382 | - | - |
Table 2: Comparison of PTP1B Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(3-(benzyloxy)benzylidene)thiazolidine-2,4-dione | PTP1B | 5.0 | - | - |
| 5-(3-methoxy-4-(2-phenylethoxy)benzylidene)thiazolidine-2,4-dione | PTP1B | 1.1 | - | - |
| A thiazolidine-2,4-dione/benzazole derivative | PTP1B | 9.6 | - | - |
| 5-(3-ethoxy-4-(benzyloxy)benzylidene)thiazolidine-2,4-dione | PTP1B | 4.6 | - | - |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to assess the inhibitory potential of compounds like this compound, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of TZD derivatives.
Aldose Reductase Inhibition Assay
This protocol outlines the in vitro assay to determine the inhibitory activity of a test compound against aldose reductase.
1. Materials and Reagents:
-
Recombinant human aldose reductase
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (this compound)
-
Known inhibitor (e.g., Epalrestat) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a stock solution of the test compound and the known inhibitor in DMSO.
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Varying concentrations of the test compound or known inhibitor. For the control, an equivalent volume of DMSO is added.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol describes the in vitro assay to measure the inhibitory effect of a test compound on PTP1B activity.
1. Materials and Reagents:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
HEPES buffer (pH 7.4) containing EDTA and DTT
-
Test compound (this compound)
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Assay Procedure:
-
Prepare stock solutions of the test compound and the known inhibitor in DMSO.
-
To the wells of a 96-well plate, add:
-
HEPES buffer
-
PTP1B enzyme solution
-
Varying concentrations of the test compound or known inhibitor. A control with DMSO is also included.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a sodium hydroxide (NaOH) solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione Analogs: A Guide for Researchers
In the landscape of modern drug discovery, thiazolidine-2,4-diones (TZDs) represent a versatile scaffold, renowned for its broad spectrum of biological activities. Among these, 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its analogs have garnered significant attention for their potential as anti-diabetic, anti-inflammatory, and anticancer agents. This guide provides a head-to-head comparison of various analogs, summarizing their performance with supporting experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. The primary mechanism for the anti-diabetic effects of many TZD analogs is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2]
Comparative Analysis of Biological Activity
The following tables present a consolidated overview of the biological activities of various 5-substituted thiazolidine-2,4-dione analogs, extracted from multiple studies. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions.
Anti-Diabetic Activity
A series of C-5 substituted thiazolidine-2,4-dione analogs were synthesized and evaluated for their anti-diabetic activity in streptozotocin-induced diabetic mice. The results are compared with the standard drug, Pioglitazone.[1]
Table 1: Comparative Anti-Diabetic Activity of 5-Substituted Thiazolidine-2,4-dione Analogs [1]
| Compound ID | R-Group (Substitution at C-5) | Blood Glucose Level (mg/dL) after 21 days (Mean ± SEM) | % Reduction in Blood Glucose |
| Diabetic Control | - | 345.6 ± 8.4 | - |
| Pioglitazone (Standard) | - | 120.4 ± 5.2 | 65.16 |
| SD-1 | 2-pyridinylbenzylidene | 135.8 ± 6.1 | 60.71 |
| SD-3 | 3,4-dimethoxybenzylidene | 142.5 ± 7.3 | 58.75 |
| SD-9 | 2,3,4-trifluorobenzylidene | 150.2 ± 6.8 | 56.54 |
Data sourced from a study on streptozotocin-induced diabetic mice.[1]
In a separate study, novel thiazolidine-2,4-dione derivatives were evaluated for their hypoglycemic effect in a dexamethasone-induced diabetic rat model.[2]
Table 2: Hypoglycemic Effect of Novel Thiazolidinedione Derivatives [2]
| Compound ID | Structure | Blood Glucose Level (mg/dL) at 24h (Mean ± SD) |
| Diabetic Control | - | 250.35 ± 5.12 |
| Pioglitazone (Standard) | - | 153.93 ± 4.61 |
| 3h | (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-phenylacetamide | 117.48 ± 4.93 |
| 3i | (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide | 112.55 ± 6.10 |
| 3j | (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide | 108.04 ± 4.39 |
Data from a study on dexamethasone-induced diabetic rats.[2]
Anticancer Activity
The anticancer potential of newly synthesized 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives was assessed against a panel of 60 human tumor cell lines. The GI₅₀ values (concentration causing 50% growth inhibition) for a particularly active compound are presented below.[3]
Table 3: Anticancer Activity of Compound 5d (NSC: 768619/1) [3]
| Cancer Cell Line Panel | Representative Cell Line | GI₅₀ (μM) |
| Leukemia | SR | 2.04 |
| Non-Small Cell Lung Cancer | NCI-H522 | 1.36 |
| Colon Cancer | COLO 205 | 1.64 |
| CNS Cancer | SF-539 | 1.87 |
| Melanoma | SK-MEL-2 | 1.64 |
| Ovarian Cancer | OVCAR-3 | 1.87 |
| Renal Cancer | RXF 393 | 1.15 |
| Prostate Cancer | PC-3 | 1.90 |
| Breast Cancer | MDA-MB-468 | 1.11 |
Compound 5d is a 5-(4-alkoxybenzylidene)thiazolidine-2,4-dione derivative.[3]
Another study evaluated a series of new thiazolidine-2,4-diones for their in vitro antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.[4]
Table 4: In Vitro Antiproliferative Activity of Thiazolidine-2,4-dione Analogs (IC₅₀ in μM) [4]
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| Irinotecan (Standard) | 2.03 ± 0.18 | 1.89 ± 0.15 | 1.95 ± 0.16 |
| 18 | 0.98 ± 0.08 | 0.85 ± 0.07 | 0.91 ± 0.09 |
| 20 | > 100 | > 100 | 25.6 ± 2.1 |
| 21 | 15.4 ± 1.2 | > 100 | 18.2 ± 1.5 |
Compound 18 was identified as the most promising agent with broad-spectrum antiproliferative activity.[4]
Anti-inflammatory Activity
A series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were synthesized and screened for their in vitro anti-inflammatory activity using the human red blood cell (HRBC) membrane stabilization method.[5]
Table 5: In Vitro Anti-inflammatory Activity of 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones [5]
| Compound ID | Substitution on Phenyl Ring | % Inhibition of Hemolysis (at 500 μg/mL) (Mean ± SEM) |
| Diclofenac Sodium (Standard) | - | 90.78 ± 0.87 (at 300 μg/mL) |
| 4f | 4-Chloro | 89.61 ± 0.25 |
| 4k | 3-Nitro | 90.64 ± 0.26 |
| 4d | 4-Hydroxy | Not specified as highly active |
Data from HRBC membrane stabilization assay.[5]
Experimental Protocols
In Vivo Anti-Diabetic Activity Screening (Streptozotocin-Induced Diabetic Mice)[1]
-
Induction of Diabetes: Swiss albino mice are induced with diabetes by a single intraperitoneal injection of streptozotocin (60 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Animal Grouping: Animals with fasting blood glucose levels above 250 mg/dL are selected and divided into groups: diabetic control, standard drug (Pioglitazone, 10 mg/kg), and test compound groups (10 mg/kg).
-
Treatment: The synthesized compounds and the standard drug are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC) for 21 consecutive days.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., day 0, 7, 14, and 21), and fasting blood glucose levels are measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared with the diabetic control and standard drug groups.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀/GI₅₀ value is determined.
In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)[5]
-
Blood Sample Preparation: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% v/v suspension of RBCs is prepared in isosaline.
-
Assay Mixture: The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Centrifugation: After incubation, the mixture is centrifuged at 3000 rpm for 20 minutes.
-
Hemoglobin Estimation: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.
-
Data Analysis: The percentage of hemolysis and its inhibition by the test compounds are calculated. Diclofenac sodium is used as the standard drug.
Signaling Pathways and Experimental Workflow
The biological activities of these analogs are often mediated through complex signaling pathways. The primary mechanism for the insulin-sensitizing effect of many thiazolidinediones is the activation of PPARγ.
Caption: PPARγ signaling pathway activated by thiazolidinedione analogs.
The general workflow for the discovery and evaluation of novel this compound analogs involves several key stages, from initial design to in vivo testing.
Caption: General experimental workflow for evaluating TZD analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Specificity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of compounds. The primary therapeutic effect of TZDs is mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2][3][4] However, off-target interactions can lead to undesirable side effects, making the validation of binding specificity a critical step in drug development.[5][6][7]
This document compares this compound with well-established TZDs, Rosiglitazone and Pioglitazone, and provides detailed experimental protocols and data to guide researchers in assessing on-target engagement and potential off-target liabilities.
On-Target Binding Affinity: PPARγ
The primary mechanism of action for thiazolidinediones involves direct binding to the ligand-binding domain of PPARγ.[3][8] This binding event induces a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of genes involved in insulin sensitization.[3][9][10] The binding affinity of a compound for its target is a key indicator of its potency. Affinities are commonly measured as the dissociation constant (Kd), where a lower value indicates a stronger interaction.
Table 1: Comparative Binding Affinities for PPARγ
| Compound | Binding Affinity (Kd) for PPARγ | Method |
|---|---|---|
| This compound | Data not available; similar derivatives show μM affinity[11][12] | Varies |
| Rosiglitazone | ~43 nM[13] | Radioligand Binding Assay |
| Pioglitazone | ~400 - 700 nM | Radioligand Binding Assay |
Off-Target Binding Profile
While effective as insulin sensitizers, TZDs like Rosiglitazone and Pioglitazone have been associated with off-target effects, potentially due to interactions with other proteins.[1][6] Chemical proteomics studies have identified several off-target proteins for these established drugs, providing a reference for evaluating novel derivatives.[1][5] Understanding these profiles is crucial for predicting potential side effects.
Table 2: Known Off-Target Proteins for Comparative TZDs (Rosiglitazone & Pioglitazone)
| Protein Class | Specific Examples | Potential Implication |
|---|---|---|
| Dehydrogenases | Aldehyde dehydrogenase, Retinal dehydrogenase | Altered metabolism |
| Ion Channels & Modulators | L-type calcium channel subunits | Cardiovascular effects (e.g., edema, heart failure)[1][5] |
| Mitochondrial Proteins | ATP synthase subunits, NADH dehydrogenases | Changes in mitochondrial energy production[1] |
| Kinases | Mitogen-activated protein kinase (MAPK) | Crosstalk with other signaling pathways[8] |
Experimental Protocols for Specificity Validation
To rigorously validate the binding specificity of a compound like this compound, a combination of biophysical and cell-based assays is recommended.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (the compound) and an analyte (the target protein), providing data on association (ka), dissociation (kd), and affinity (Kd).[14][15][16][17]
Methodology:
-
Ligand Immobilization : Covalently immobilize the purified target protein (e.g., recombinant human PPARγ) onto the surface of a sensor chip.[15][18]
-
Analyte Injection : Prepare a series of concentrations of the test compound (e.g., this compound) in a suitable running buffer.
-
Association : Inject the compound solutions over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response signal.[15]
-
Steady-State : Allow the binding to reach equilibrium, where the rate of association equals the rate of dissociation.
-
Dissociation : Replace the compound solution with the running buffer alone, causing the bound compound to dissociate from the protein. Monitor the decrease in the response signal over time.[19]
-
Regeneration : Inject a regeneration solution (e.g., a high salt buffer or a pH shift) to remove any remaining bound compound, preparing the chip for the next cycle.
-
Data Analysis : Fit the resulting sensorgram data (response vs. time) to a suitable kinetic binding model to calculate the ka, kd, and Kd values.[15]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell or cell lysate.[20][21] The principle is that a protein's thermal stability increases when a ligand is bound to it.[22]
Methodology:
Part A: Melt Curve (Determining Thermal Shift)
-
Cell Culture & Treatment : Culture cells to 70-80% confluency. Treat the cells with either the test compound at a fixed concentration or a vehicle control (e.g., DMSO) and incubate for a specified time.[23]
-
Harvest and Aliquot : Harvest the cells, wash, and resuspend them in a buffer. Divide the cell suspension into several aliquots in PCR tubes.[20]
-
Heat Challenge : Place the aliquots in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (typically 3 minutes), followed by a cooling step.[22][24]
-
Cell Lysis and Separation : Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).[20]
-
Protein Quantification : Transfer the supernatant to new tubes and quantify the amount of soluble target protein remaining at each temperature using an antibody-based method like Western Blot or ELISA.[24][25]
-
Data Analysis : Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, binding.
Part B: Isothermal Dose-Response (Determining Potency)
-
Cell Treatment : Treat cells with a range of concentrations of the test compound.
-
Heat Challenge : Based on the melt curve, select a single temperature that causes significant (e.g., 50-70%) denaturation of the target protein in the vehicle-treated sample.[20] Heat all samples at this fixed temperature.
-
Lysis, Separation, and Quantification : Follow steps 4 and 5 from the Melt Curve protocol.
-
Data Analysis : Plot the amount of stabilized, soluble protein against the compound concentration. This dose-response curve can be used to determine the EC50, which reflects the compound's potency for target engagement in a cellular context.
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. CETSA [cetsa.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. bio-protocol.org [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of the Metabolic Stability of Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiazolidinedione Metabolic Stability with Supporting Experimental Data
Thiazolidinediones (TZDs) are a class of oral antidiabetic agents that function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. While their efficacy in improving insulin sensitivity is well-established, the metabolic stability of different TZD derivatives can vary significantly, impacting their pharmacokinetic profiles, dosing regimens, and potential for drug-drug interactions. This guide provides a comparative analysis of the in vitro metabolic stability of key TZD derivatives, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of selected thiazolidinedione derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½), which represents the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which reflects the inherent capacity of liver enzymes to metabolize the drug. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.
| Derivative Name | Primary Metabolizing Enzymes | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Reference(s) |
| Pioglitazone | CYP2C8, CYP3A4 | ~56 (Calculated from % metabolism) | ~25 (Calculated from % metabolism) | [1] |
| Rosiglitazone | CYP2C8, CYP2C9 | Data not directly available (Metabolism rate: 2-70 nmol/mg/h) | Data not directly available | [2] |
| Lobeglitazone | Primarily hepatic metabolism | Data not directly available in HLM | Data not directly available in HLM | [3] |
| BIT-15-67 (Novel anticancer derivative) | Not a substrate for major CYPs | > 30 | Data not available |
Note: Direct comparative studies providing side-by-side t½ and CLint values under identical conditions are limited. The data presented is compiled from various sources and calculated where necessary. Experimental conditions can influence these values.
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for generating reliable and comparable data. The following protocol outlines a typical experimental workflow.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a thiazolidinedione derivative in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Thiazolidinedione test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Control compounds (e.g., a known stable and a known unstable compound)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer and MgCl2.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the incubation mixture and human liver microsomes to 37°C.
-
Add the test compound to the incubation mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of thiazolidinediones and a typical experimental workflow for assessing their metabolic stability.
Caption: Thiazolidinedione PPARγ Signaling Pathway.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
References
- 1. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with chemical waste.
Waste material must be disposed of in accordance with the national and local regulations.[1] It is crucial to leave chemicals in their original containers and avoid mixing them with other waste.[1]
Spill Management and Containment
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination. Personnel should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3]
Key Spill Response Steps:
-
Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation.[1][2][3][4]
-
Containment: Cover drains to prevent the product from entering them.[1]
-
Collection: For dry spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[1][2][3] For liquid spills, collect, bind, and pump off the material.[1]
-
Disposal: Dispose of the collected waste and contaminated materials according to approved procedures.[2]
Disposal Procedures
The primary recommended method for the disposal of this compound is through incineration.
| Disposal Method | Protocol | Key Considerations |
| Chemical Incineration | Dissolve or mix the material with a combustible solvent. Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber.[4] | - Ensure the incinerator is approved for chemical waste. - Follow all operational safety protocols for the incinerator. - This method ensures the complete destruction of the compound. |
| Waste Contractor | Engage a licensed chemical waste disposal company. | - Ensure the contractor is certified to handle and dispose of this category of chemical waste. - Provide the contractor with a comprehensive Safety Data Sheet (SDS). - Maintain all records of waste transfer and disposal. |
Important Environmental Precautions:
-
Do not allow the product to enter drains, soil, or surface water.[1][4]
-
Prevent fire extinguishing water from contaminating surface water or the ground water system.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (CAS No. 74772-78-4). The information presented here is synthesized from available safety data for the compound and its parent molecule, thiazolidine-2,4-dione, to ensure a comprehensive understanding of safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the hazard information provided for the specific compound by chemical suppliers and supplemented with safety information from the SDS of the parent compound, thiazolidine-2,4-dione.[1][2][3]
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | Follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149. Use a NIOSH or European Standard EN 149 approved respirator when necessary.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Wash hands and face thoroughly after handling.[2]
-
Use with adequate ventilation to minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep container tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused Material and Waste:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
Contaminated Packaging:
-
Handle uncleaned containers in the same manner as the product itself.
Experimental Protocol Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
